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  • Product: 2-Aminoquinoxaline N-oxide
  • CAS: 6479-23-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-aminoquinoxaline N-oxide

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-aminoquinoxaline N-oxides, with a specific focus on the biologically active 1,4-dioxide scaffold (QdNO). Struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-aminoquinoxaline N-oxides, with a specific focus on the biologically active 1,4-dioxide scaffold (QdNO).

Structure, Synthesis, and Bioreductive Pharmacology

Executive Summary

The 2-aminoquinoxaline N-oxide scaffold represents a privileged class of heterocyclic compounds in medicinal chemistry, primarily distinguished by their capability to act as bioreductive prodrugs . While the term can refer to the mono-N-oxide (1-oxide or 4-oxide), the 1,4-dioxide (QdNO) derivatives are the dominant pharmacophores in drug development. These compounds exhibit potent antimicrobial and antitumor activities, driven by a hypoxia-selective mechanism where the N-oxide moiety is enzymatically reduced to generate cytotoxic free radicals. This guide analyzes the structural electronic properties, the "Beirut Reaction" synthesis pathway, and the redox-cycling mechanism critical for therapeutic efficacy.

Chemical Structure & Electronic Properties

Structural Classification

The 2-aminoquinoxaline core can exist in three oxidation states regarding the nitrogen atoms:

  • Parent: 2-Aminoquinoxaline (fully reduced).

  • Mono-N-oxide: 2-Aminoquinoxaline 1-oxide (or 4-oxide). Often a metabolite or synthetic intermediate.

  • Di-N-oxide: 2-Aminoquinoxaline 1,4-dioxide (QdNO). The primary scaffold for antibacterial (e.g., Olaquindox) and antitumor (e.g., Tirapazamine analogues) agents.

Electronic Distribution and Tautomerism

The N-oxide group confers a significant dipole moment (


 D) to the heterocyclic ring. The oxygen atom acts as an electron donor to the ring via resonance (+M effect) but an electron withdrawer via induction (-I effect), creating a unique electrophilic character at the C2 and C3 positions.

Amino-Imino Tautomerism: Unlike the parent quinoxaline, the N-oxide derivatives possess strong intramolecular hydrogen bonding potential.

  • Amino Form: Stabilized by solvent interactions.

  • Imino Form: Stabilized by an intramolecular hydrogen bond between the N-oxide oxygen and the imine hydrogen (

    
    ).
    
Property2-Aminoquinoxaline2-Aminoquinoxaline 1,4-dioxide
Hybridization

planar

planar
Dipole Moment ModerateHigh (Strongly Polar)
Redox Potential Resistant to reductionReadily reduced (-350 to -450 mV)
Basicity (pKa) Weak base (~3.5)Very weak base (protonation occurs on O)

Synthesis Strategy: The Beirut Reaction

The industrial and laboratory standard for synthesizing 2-aminoquinoxaline 1,4-dioxides is the Beirut Reaction , a cycloaddition between benzofuroxan and active methylene nitriles (or enamines).

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the active methylene carbanion on the electrophilic nitrogen of the benzofuroxan, followed by ring opening and recyclization.

BeirutReaction cluster_legend Reaction Phase Benzofuroxan Benzofuroxan (N-Oxide precursor) Intermediate1 Intermediate A (Nucleophilic Attack) Benzofuroxan->Intermediate1 Base (Et3N) Nitrile Active Methylene (e.g., Malononitrile) Nitrile->Intermediate1 Intermediate2 Intermediate B (Ring Opening) Intermediate1->Intermediate2 Rearrangement Product 2-Aminoquinoxaline 1,4-Dioxide Intermediate2->Product Cyclization - H2O

Figure 1: The Beirut Reaction mechanism for the synthesis of 2-aminoquinoxaline 1,4-dioxides.

Experimental Protocol: Synthesis of 3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide

Reagents: Benzofuroxan (10 mmol), Malononitrile (11 mmol), Triethylamine (catalytic), Ethanol (30 mL).

  • Preparation: Dissolve benzofuroxan in ethanol in a round-bottom flask.

  • Addition: Add malononitrile dropwise with constant stirring.

  • Catalysis: Add triethylamine (0.5 mL) to initiate the reaction. The solution typically turns deep yellow/orange and warms up (exothermic).

  • Reflux: Heat the mixture at reflux for 2–4 hours. Monitor via TLC (SiO2, DCM:MeOH 95:5).

  • Isolation: Cool to room temperature. The product precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

  • Yield: Typically 70–85%.

Pharmacological Mechanism: Bioreductive Activation

The clinical value of 2-aminoquinoxaline 1,4-dioxides lies in their ability to target hypoxic cells (common in solid tumors and anaerobic bacterial infections).

Mechanism of Action (MOA)

These compounds act as prodrugs . Under hypoxic conditions, intracellular reductases (e.g., Aldehyde Oxidase, Xanthine Oxidase, Cytochrome P450 reductase) transfer single electrons to the N-oxide moiety.

  • One-Electron Reduction: Formation of a radical anion.

  • Futile Cycling (Normoxia): In the presence of oxygen, the radical transfers the electron to O2, regenerating the parent drug and forming Superoxide (

    
    ). This causes some toxicity but is limited by cellular defenses (SOD).
    
  • Bioreduction (Hypoxia): In the absence of oxygen, the radical anion undergoes fragmentation or further reduction to the mono-oxide and deoxy forms, generating highly reactive hydroxyl radicals (OH•) and DNA-damaging species.[1]

Bioreduction QdNO Parent Drug (1,4-Dioxide) Radical Radical Anion (Intermediate) QdNO->Radical +1e- (Reductase) Radical->QdNO +O2 (Futile Cycle) Mono Mono-N-Oxide (Metabolite) Radical->Mono Hypoxia (-OH•) DNA DNA Damage (Strand Breaks) Radical->DNA Covalent Binding Oxygen O2 (Normoxia) Radical->Oxygen Generates Superoxide Deoxy Reduced Quinoxaline (Inactive) Mono->Deoxy Further Reduction

Figure 2: Bioreductive activation pathway of Quinoxaline 1,4-dioxides under hypoxic vs. normoxic conditions.

Structure-Activity Relationship (SAR)[2]
  • C2/C3 Substitution: An electron-withdrawing group (e.g., -CN, -CF3) at C2 increases the reduction potential (

    
    ), making the drug easier to reduce and more potent.
    
  • C6/C7 Substitution: Halogens (Cl, F) or electron-withdrawing groups on the benzene ring enhance biological activity by stabilizing the radical anion intermediate.

  • Amino Group: The 2-amino group provides essential H-bond donor capability for binding to the reductase active site.

Physicochemical Characterization

Researchers must validate the structure using the following spectral markers.

MethodCharacteristic FeatureInterpretation
1H NMR Downfield shift of aromatic protonsProtons at C5/C8 appear at

8.0–8.5 ppm due to the anisotropic effect of the N-oxide.
IR Spectroscopy N-O stretchStrong bands at 1320–1350 cm⁻¹ (sym) and 1050–1080 cm⁻¹ (asym).
UV-Vis Bathochromic ShiftIntense absorption at

350–400 nm (n


* transition of N-oxide).
Mass Spec [M-16] and [M-32] peaksCharacteristic loss of one or two oxygen atoms during ionization.

References

  • Beirut Reaction Discovery: Haddadin, M. J., & Issidorides, C. H. (1965).[2][3][4][5] The Tautomerism of Quinoxaline 1,4-Dioxides. Journal of Organic Chemistry. Link

  • Bioreductive Mechanism: Cerecetto, H., & González, M. (2007). Chemotherapy of Chagas' Disease: Status and New Developments. Current Topics in Medicinal Chemistry. Link

  • Antitumor Activity: Monge, A., et al. (1995).[1][3] Hypoxia-Selective Agents: Synthesis and Cytotoxicity of Quinoxaline 1,4-Di-N-oxides. Journal of Medicinal Chemistry. Link

  • Synthesis Protocols: Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A Versatile Scaffold for Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Link

  • Tautomerism Studies: Katritzky, A. R., & Lagowski, J. M. (1961). Prototropic Tautomerism of Heteroaromatic Compounds. Advances in Heterocyclic Chemistry. Link

Sources

Exploratory

The Inner Workings of a Bacterial Foe: A Technical Guide to the Mechanism of Action of 2-Aminoquinoxaline N-Oxides

Foreword: Unveiling a Potent Antibacterial Scaffold The relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents with unique mechanisms of action. Among the promising class...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Potent Antibacterial Scaffold

The relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents with unique mechanisms of action. Among the promising classes of heterocyclic compounds, quinoxaline derivatives, and specifically 2-aminoquinoxaline N-oxides, have garnered significant attention. These compounds, often belonging to the broader group of quinoxaline 1,4-di-oxides (QdNOs), exhibit potent activity against a wide spectrum of bacteria, including challenging anaerobic and multidrug-resistant strains.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antibacterial efficacy of 2-aminoquinoxaline N-oxides, offering researchers and drug development professionals a comprehensive understanding of their mode of action, from initial activation to ultimate bacterial cell death. We will delve into the critical role of bioreduction, the subsequent cascade of oxidative stress, and the ultimate damage to vital cellular macromolecules.

Section 1: The Prodrug Persona - Bioreductive Activation as the Keystone

A defining characteristic of 2-aminoquinoxaline N-oxides is their nature as bioreductive prodrugs.[4] The parent compounds themselves are relatively inert; their potent bactericidal activity is unlocked through metabolic activation within the bacterial cell. This activation is a reductive process, critically dependent on the presence of the N-oxide moieties.

The prevailing evidence strongly indicates that the reduction of the N-oxide groups is a prerequisite for antibacterial action. Studies have consistently shown that the N-deoxy metabolites of these compounds lack significant antibacterial activity.[2][5] This reductive activation is particularly efficient under anaerobic or hypoxic conditions, making these compounds especially effective against anaerobic bacteria.[5][6][7][8]

The enzymatic machinery of the bacterium itself is responsible for this transformation. Bacterial reductases, such as xanthine oxidase, have been identified as key players in the one-electron reduction of the quinoxaline N-oxide scaffold.[1][2][3] This process initiates the generation of highly reactive radical intermediates.

Below is a conceptual workflow illustrating the initial activation cascade.

cluster_0 Bacterial Cell Prodrug 2-Aminoquinoxaline N-Oxide (Prodrug) Activated_Radical Reduced Radical Intermediate Prodrug->Activated_Radical One-electron reduction Reductases Bacterial Reductases (e.g., Xanthine Oxidase) Reductases->Prodrug acts on

Caption: Initial bioreductive activation of 2-aminoquinoxaline N-oxide within a bacterial cell.

Section 2: The Oxidative Onslaught - Generation of Reactive Oxygen Species

The formation of the reduced radical intermediate is the genesis of a cascade of oxidative stress within the bacterial cell. These initial radicals, identified as carbon-centered and aryl-type radicals through techniques like electron paramagnetic resonance (EPR), are highly unstable and readily react with molecular oxygen (if present) to generate a battery of cytotoxic reactive oxygen species (ROS).[1][2]

Key ROS generated include:

  • Superoxide anion (O₂⁻)

  • Hydroxyl radical (•OH)

  • Hydrogen peroxide (H₂O₂)

The generation of these ROS has been confirmed through various biochemical assays, and the addition of free radical scavengers has been shown to attenuate both the DNA damage and the overall antibacterial effect of quinoxaline N-oxides, providing strong evidence for the central role of oxidative stress in their mechanism of action.[1][2][5]

The following diagram illustrates the central role of the reduced drug in propagating oxidative stress.

cluster_1 Oxidative Stress Cascade Activated_Radical Reduced Radical Intermediate Superoxide Superoxide (O₂⁻) Activated_Radical->Superoxide reacts with O2 O₂ O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 dismutation Cellular_Damage Cellular Damage Superoxide->Cellular_Damage Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton reaction Hydroxyl->Cellular_Damage

Caption: Generation of Reactive Oxygen Species (ROS) following the bioreductive activation.

Section 3: The Molecular Execution - Damage to Critical Cellular Components

The intense oxidative environment created by the activated 2-aminoquinoxaline N-oxide leads to widespread damage to essential cellular macromolecules, ultimately culminating in bacterial death.

DNA Damage: The Primary Lethal Hit

A primary target of the generated ROS is the bacterial chromosome. The highly reactive hydroxyl radicals, in particular, induce significant DNA damage, including both single-strand and double-strand breaks.[1][5] This genotoxicity triggers the bacterial SOS response, a global response to DNA damage that attempts to repair the lesions.[2][3] However, the overwhelming level of damage often surpasses the cell's repair capacity, leading to catastrophic consequences for DNA replication and cell division. Evidence for this includes the observation of cell elongation and filamentation in bacteria exposed to these compounds, a hallmark of SOS induction.[5]

Collateral Damage: Cell Wall and Membrane Integrity

While DNA is a primary target, the indiscriminate nature of ROS leads to damage to other cellular structures. The cell wall and cell membrane are also susceptible to oxidative damage, leading to a loss of structural integrity and compromised barrier function.[5] This can result in the leakage of intracellular contents and contribute to the overall demise of the bacterium.

The multifaceted attack on the bacterial cell is summarized in the diagram below.

cluster_2 Bacterial Cell Targets ROS Reactive Oxygen Species (ROS) DNA Bacterial DNA ROS->DNA Cell_Wall Cell Wall/ Membrane ROS->Cell_Wall Proteins Proteins ROS->Proteins DNA_Damage Strand Breaks, Oxidative Lesions DNA->DNA_Damage Membrane_Damage Loss of Integrity, Leakage Cell_Wall->Membrane_Damage Protein_Damage Oxidation, Inactivation Proteins->Protein_Damage

Caption: Multi-pronged attack of ROS on critical bacterial cellular components.

Section 4: Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of novel 2-aminoquinoxaline N-oxide derivatives requires a suite of robust experimental protocols. The following provides a foundational set of methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.

Methodology:

  • Prepare a series of two-fold serial dilutions of the 2-aminoquinoxaline N-oxide compound in appropriate liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria, no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria, incubation should be performed in an anaerobic chamber.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Intracellular ROS Detection Assay

Objective: To quantify the generation of ROS within bacterial cells upon exposure to the compound.

Methodology:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS containing a fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H₂DCFDA).

  • Incubate the cells with the probe to allow for its uptake.

  • Add the 2-aminoquinoxaline N-oxide compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence correlates with an increase in intracellular ROS.

DNA Damage Assessment via Agarose Gel Electrophoresis

Objective: To visualize chromosomal DNA degradation as an indicator of DNA damage.

Methodology:

  • Treat bacterial cultures with the 2-aminoquinoxaline N-oxide compound at various concentrations for a specified time.

  • Harvest the cells and lyse them using an appropriate method (e.g., enzymatic digestion with lysozyme followed by proteinase K and SDS).

  • Extract the genomic DNA using a standard phenol-chloroform extraction protocol.

  • Quantify the extracted DNA and load equal amounts onto an agarose gel.

  • Perform electrophoresis to separate the DNA fragments.

  • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Increased smearing of the DNA indicates degradation and fragmentation. A positive control, such as a known DNA-damaging agent like H₂O₂, should be included.[5]

Section 5: Quantitative Data Summary

The antibacterial potency of 2-aminoquinoxaline N-oxides can vary depending on the specific derivative and the target bacterial species. The following table provides a representative summary of Minimum Inhibitory Concentration (MIC) values for selected compounds against various bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
Cyadox (CYA)Clostridium perfringens CVCC11251[5]
Olaquindox (OLA)Clostridium perfringens CVCC11251[5]
Cyadox (CYA)Brachyspira hyodysenteriae B2040.031[5]
Olaquindox (OLA)Brachyspira hyodysenteriae B2040.0625[5]
Compound 5pStaphylococcus aureus4[9]
Compound 5pBacillus subtilis8[9]
Compound 5pE. coli4-32[9]

Conclusion: A Promising Scaffold with a Defined Path to Bacterial Cell Death

The mechanism of action of 2-aminoquinoxaline N-oxides in bacterial cells is a well-orchestrated process initiated by bioreductive activation. This leads to the generation of a potent oxidative burst, with the resulting reactive oxygen species inflicting lethal damage primarily upon the bacterial DNA, as well as other vital cellular components. This multi-pronged attack, particularly effective in the hypoxic environments often associated with infections, underscores the therapeutic potential of this chemical class. A thorough understanding of this mechanism is paramount for the rational design of new, more effective derivatives and for developing strategies to overcome potential resistance. The continued exploration of the 2-aminoquinoxaline N-oxide scaffold is a promising avenue in the ongoing battle against bacterial pathogens.

References

  • Cheng, G., Li, B., Wang, C., Zhang, H., Liang, G., Weng, Z., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLoS ONE, 10(8): e0136450. [Link]

  • Xu, F., Cheng, G., Hao, H., Wang, Y., Wang, X., Chen, D., Peng, D., Liu, Z., Yuan, Z., & Dai, M. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 1948. [Link]

  • Cheng, G., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLoS ONE, 10(8). [Link]

  • Cheng, G., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLoS ONE, 10(8), e0136450. [Link]

  • Sartori, L., et al. (2023). Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]

  • Xu, F., Cheng, G., Hao, H., Wang, Y., Wang, X., Chen, D., Peng, D., Liu, Z., Yuan, Z., & Dai, M. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides Against Clostridium Perfringens and Brachyspira Hyodysenteriae. Frontiers in Microbiology, 7. [Link]

  • Sartori, L., et al. (2023). Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. RSC Med. Chem., 14, 2005-2016. [Link]

  • Glazer, E. A., & Presslitz, J. E. (1982). Pyridoquinoxaline N-oxides. 2. Synthesis and antibacterial activity of tricyclic lactams. Journal of medicinal chemistry, 25(7), 868–870. [Link]

  • Li, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 13(39), 27367-27380. [Link]

  • Asadchikov, S. Y., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6529. [Link]

  • Sartori, L., et al. (2023). Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. RSC Medicinal Chemistry, 14, 2005-2016. [Link]

  • Sartori, L., et al. (2023). Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. IRIS UNIVPM. [Link]

Sources

Foundational

Toxicology and Mutagenicity Profile of 2-Aminoquinoxaline N-oxide

This guide provides an in-depth technical analysis of the toxicology and mutagenicity profile of 2-Aminoquinoxaline N-oxide (2-AQNO). This compound is primarily encountered as a critical metabolic intermediate or degrada...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the toxicology and mutagenicity profile of 2-Aminoquinoxaline N-oxide (2-AQNO). This compound is primarily encountered as a critical metabolic intermediate or degradation impurity of Quinoxaline 1,4-di-N-oxides (QdNOs) , a class of veterinary antibiotics and growth promoters (e.g., Carbadox, Olaquindox).

Its toxicological significance lies in its bioreductive nature : the N-oxide moiety acts as a "toxic trigger," undergoing enzymatic reduction to generate DNA-damaging free radicals.

Executive Summary

2-Aminoquinoxaline N-oxide (typically existing as the 1-oxide or 4-oxide isomer) represents a high-priority structural alert in drug development. Unlike stable aromatic amines, this compound functions as a bioreductive alkylating agent . Its toxicity is not inherent to the static molecule but is unleashed during metabolic reduction—a process that occurs readily in hypoxic tissues and bacterial cells.

  • Primary Risk: Genotoxicity (Mutagenicity and Clastogenicity).

  • Mechanism: N-oxide reduction

    
     Nitrogen-centered free radicals 
    
    
    
    Oxidative DNA damage (8-OHdG formation).
  • Regulatory Status: Considered a genotoxic impurity; requires control to threshold of toxicological concern (TTC) levels in pharmaceutical contexts.

Chemical Identity & Physicochemical Properties

Understanding the tautomeric nature of 2-AQNO is essential for accurate analytical profiling and stability testing.

PropertyDescription
Chemical Name 2-Aminoquinoxaline 4-oxide (predominant tautomer)
Molecular Formula C

H

N

O
Molecular Weight 161.16 g/mol
Solubility Low in water; soluble in DMSO, DMF.
Stability Light Sensitive: Rapidly photodegrades to 2-aminoquinoxaline (deoxy form). Thermally Labile: Deoxygenates at high temperatures (>150°C).
Key Isomers 1-oxide: Less stable; often converts to 4-oxide. 4-oxide: Thermodynamically favored due to H-bonding with the adjacent amino group.

Metabolic Fate & Biotransformation

The toxicity of 2-AQNO is inextricably linked to its metabolic pathway. It is the "gateway" intermediate between the highly potent 1,4-di-N-oxides (Parent) and the less active deoxy-quinoxalines .

Bioreductive Activation Pathway

The following DOT diagram illustrates the stepwise reduction that generates toxic radicals.

MetabolicPathway Parent Parent Drug (Quinoxaline 1,4-di-N-oxide) MonoOxide 2-Aminoquinoxaline N-oxide (Toxic Intermediate) Parent->MonoOxide 1e- Reduction (Cyt P450 / Xanthine Oxidase) Radical N-oxide Radical Anion (ROS Generator) MonoOxide->Radical Bioreduction (Hypoxia/Anaerobic) Deoxy 2-Aminoquinoxaline (Deoxy Metabolite) Radical->Deoxy 2e- Reduction DNA DNA Damage (8-OHdG, Strand Breaks) Radical->DNA Oxidative Attack

Figure 1: The reductive metabolism of Quinoxaline N-oxides. The transition from Mono-N-oxide to the Radical Anion is the critical toxigenic step.

Mutagenicity Profile

Bacterial Reverse Mutation Assay (Ames Test)

2-Aminoquinoxaline N-oxide exhibits a distinct mutagenic profile characterized by direct-acting mutagenicity in specific strains.

StrainResultS9 Activation Required?Mechanism
TA98 Positive +/- (Often Direct)Frameshift mutation. The N-oxide is reduced by bacterial nitroreductases (rpo genes).
TA100 Positive +/- (Often Direct)Base-pair substitution.
TA1535 Weak/Negative-Less sensitive to oxidative damage.
TA102 Positive -Highly sensitive to oxidative DNA damage (ROS) generated by the N-oxide.

Expert Insight: Unlike classic aromatic amines (which require S9 metabolic activation to form hydroxylamines), N-oxides can be reduced by bacterial reductases.[1] Therefore, a positive result without S9 is common and diagnostic of the N-oxide moiety.

Genotoxicity (In Vitro & In Vivo)
  • Micronucleus Test: Positive. Induces chromosomal aberrations due to double-strand breaks caused by hydroxyl radical attack.

  • Comet Assay: Positive. Demonstrates significant DNA fragmentation in liver and kidney cells (primary accumulation organs).

Mechanism of Action: The "Reductive Stress" Hypothesis

The mutagenicity is not steric (intercalation) but chemical (oxidative).

  • Hypoxia Selectivity: The reduction of the N-oxide to the radical anion is reversible in the presence of oxygen (Redox Cycling). In hypoxic conditions (solid tumors or gut lumen), the radical anion accumulates.

  • Radical Cascade: The unstable radical anion decomposes, releasing Hydroxyl Radicals (•OH) .

  • DNA Adducts: The radicals attack Guanine residues, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG) , a premutagenic lesion that causes G:C

    
     T:A transversions.
    

Mechanism AQNO 2-Aminoquinoxaline N-oxide Radical N-Oxide Radical (•) AQNO->Radical +1 Electron Reductase Reductase Enzyme (e.g., Xanthine Oxidase) Reductase->Radical Radical->AQNO Redox Cycle (Aerobic) Oxygen Molecular Oxygen (O2) Radical->Oxygen Electron Transfer Superoxide Superoxide (O2•-) Oxygen->Superoxide OHRadical Hydroxyl Radical (•OH) Superoxide->OHRadical Fenton Reaction DNA_G DNA Guanine OHRadical->DNA_G Attack Mutation 8-OHdG Lesion (G -> T Transversion) DNA_G->Mutation

Figure 2: The Redox Cycling mechanism. In the presence of oxygen, the cycle produces Superoxide; in hypoxia, it produces direct DNA-damaging radical species.

Experimental Protocols

To rigorously assess 2-AQNO, standard protocols must be modified to account for its light sensitivity and bioreductive mechanism.

Protocol A: Modified Ames Test (Pre-incubation Method)

Standard plate incorporation may underestimate toxicity due to limited contact time with reductases.

  • Preparation: Dissolve 2-AQNO in DMSO. Critical: Perform all steps under yellow light (sodium vapor) to prevent photodeoxygenation.

  • Strains: Use S. typhimurium TA98, TA100, and TA102 (specific for oxidative damage).

  • S9 Fraction: Use Hamster Liver S9 (often more active for N-oxide reduction than Rat Liver S9).

  • Pre-incubation:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

    • Incubate at 37°C for 20-30 minutes with shaking.

    • Reasoning: Allows cytosolic reductases to generate the active radical species before agar solidification limits diffusion.

  • Plating: Add 2.0 mL molten top agar, pour onto minimal glucose plates.

  • Incubation: 48 hours at 37°C. Count revertant colonies.

Protocol B: In Vitro Micronucleus (Hypoxic Challenge)

To validate the bioreductive mechanism.

  • Cell Line: CHO-K1 or V79 cells.

  • Treatment:

    • Group 1 (Aerobic): Standard incubator (20% O

      
      ).
      
    • Group 2 (Hypoxic): Hypoxic chamber (<1% O

      
      ).
      
  • Dosing: Treat cells with 2-AQNO (10 - 500 µM) for 3 hours.

  • Harvest: Wash cells, add Cytochalasin B, incubate for 24 hours (aerobic recovery).

  • Analysis: Score 1000 binucleated cells for micronuclei.

  • Expected Result: Significantly higher genotoxicity in Group 2 (Hypoxic) confirms N-oxide mediated toxicity.

Regulatory & Risk Assessment Context

  • Impurity Class: Class 2 or 3 Solvent/Impurity (ICH Q3A/B).

  • Genotoxic Impurity (ICH M7): 2-AQNO contains the structural alert (N-oxide). Unless tested negative in an Ames test, it must be controlled to the Threshold of Toxicological Concern (TTC) .

    • TTC Limit: 1.5 µ g/day for lifetime exposure.

  • Veterinary Residues: As a metabolite of Carbadox (banned in EU/Canada), the detection of 2-AQNO (or its deoxy marker) in edible tissues is a marker of illegal use.

References

  • Cheng, G., et al. (2016). "The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo." Toxicologic Pathology. Link

  • Ganley, B., et al. (2001).[2] "DNA cleavage by the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) and its metabolites." Chemical Research in Toxicology. Link

  • Monge, A., et al. (1995).[2] "Hypoxia-selective agents: Toxicity and mutagenicity of some quinoxaline 1,4-di-N-oxides." Mutation Research/Genetic Toxicology. Link

  • Liu, Y., et al. (2024). "Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides." Chemical Research in Toxicology. Link[3]

  • European Food Safety Authority (EFSA). (2008). "Safety and efficacy of Olaquindox as a feed additive." EFSA Journal. Link

Sources

Exploratory

Literature review of quinoxaline 1,4-di-N-oxide biological effects

Executive Summary Quinoxaline 1,4-di-N-oxides (QdNOs) represent a class of heterocyclic compounds characterized by a high-potential redox pharmacophore. Historically utilized as veterinary growth promoters and antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline 1,4-di-N-oxides (QdNOs) represent a class of heterocyclic compounds characterized by a high-potential redox pharmacophore. Historically utilized as veterinary growth promoters and antimicrobial agents (e.g., Carbadox, Olaquindox, Mequindox), their application has been severely restricted due to genotoxicity and specific organ toxicity. However, the very mechanism that drives their toxicity—hypoxia-selective bioreduction —has repositioned them as high-value candidates for solid tumor oncology and anti-tubercular therapies. This guide dissects the molecular mechanisms of QdNOs, distinguishing between their "dirty" toxicological profiles and their "targeted" therapeutic potential.

The Chemical Basis: The N-Oxide Trigger

The biological activity of QdNOs hinges on the 1,4-di-N-oxide moiety.[1][2][3][4][5][6] This functional group acts as an electron acceptor.[7] The redox potential of this group is the critical determinant of biological specificity.

  • The Pharmacophore: The N-oxide groups are bioisosteres of nitro groups but possess distinct reduction potentials (

    
    ).
    
  • The Trigger: Under hypoxic conditions (anaerobic bacteria or solid tumor cores), the N-oxide is enzymatically reduced to a radical anion. In oxygenated tissues, this radical is re-oxidized (futile cycling), producing superoxide anions but preventing the accumulation of the drug's toxic reduced form.

  • Synthesis (The Beirut Reaction): The primary route for synthesizing QdNO derivatives is the Beirut reaction, involving the condensation of benzofuroxan with enolizable 1,3-dicarbonyl compounds.

Protocol 1: General Synthesis via Beirut Reaction

Target: Synthesis of 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide (Mequindox analog)

  • Reagents: Benzofuroxan (10 mmol), Acetylacetone (12 mmol), Calcium Hydroxide (catalyst), Methanol (solvent).

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Dissolve Benzofuroxan in Methanol (50 mL). Add Acetylacetone dropwise. Add Calcium Hydroxide (catalytic amount).

  • Conditions: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup: Cool to room temperature. The product often precipitates as a yellow solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to yield bright yellow needle-like crystals.

  • Validation:

    
    H-NMR (DMSO-
    
    
    
    ) must show disappearance of benzofuroxan aromatic signals and appearance of quinoxaline ring protons.

Mechanism of Action: Bioreductive Cytotoxicity

The antimicrobial and anti-cancer efficacy of QdNOs relies on their ability to damage DNA only after intracellular activation.

The Pathway:

  • Entry: QdNO diffuses into the cell.

  • Enzymatic Reduction: Reductases (e.g., cytochrome P450 reductase, xanthine oxidase) transfer a single electron to the QdNO.

  • Radical Anion Formation: A QdNO radical anion (

    
    ) is formed.
    
  • Fate Divergence:

    • Aerobic Conditions:

      
       oxidizes 
      
      
      
      back to QdNO, generating Superoxide (
      
      
      ). This causes oxidative stress but limits drug accumulation.
    • Hypoxic/Anaerobic Conditions:

      
       is stable enough to undergo further reduction or fragmentation, generating highly reactive hydroxyl radicals (
      
      
      
      ) and covalent DNA adducts.
  • Terminal Effect: Double-strand DNA breaks (DSBs) trigger the SOS response (in bacteria) or Apoptosis (in tumor cells).

Bioreduction QdNO Parent QdNO (Prodrug) Radical QdNO Radical Anion (Q•-) QdNO->Radical +1e- Reductase Enzymatic Reduction (P450 / Xanthine Oxidase) Reductase->Radical Radical->QdNO Aerobic: Futile Cycling (Re-oxidation by O2) Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide Generates ROS ActiveMetabolite Active Metabolites (Hydroxyl Radicals / N-oxide reduced) Radical->ActiveMetabolite Hypoxia/Anaerobic (No O2 to quench) Oxygen Oxygen (O2) Oxygen->Radical DNA DNA Strand Breaks (SOS Response / Apoptosis) ActiveMetabolite->DNA Covalent Binding / Cleavage

Figure 1: The Bioreductive Switch. Under aerobic conditions, futile cycling generates ROS. Under hypoxia, the radical anion progresses to DNA-damaging species.

Toxicology Profile: The Major Hurdle

While effective, the veterinary use of QdNOs (Olaquindox, Carbadox) has been halted in many jurisdictions due to genotoxicity. Understanding this toxicity is crucial for designing safer human therapeutics.

Case Study: Mequindox-Induced Renal Toxicity

Recent studies have elucidated the mechanism of Mequindox (MEQ) toxicity in kidney cells (Vero/HEK293). It is a mitochondrial-dependent apoptotic pathway.[8]

  • Oxidative Burst: MEQ metabolism generates excessive ROS.

  • Mitochondrial Dysfunction: ROS disrupts the Mitochondrial Membrane Potential (

    
    ).
    
  • Cytochrome c Release: Pore opening releases Cytochrome c into the cytosol.

  • Caspase Cascade: Activation of Caspase-9 and Caspase-3 leads to apoptosis.

  • Defense Mechanism: The Nrf2-Keap1 pathway is upregulated as a compensatory survival mechanism, but chronic exposure overwhelms this system.

MequindoxToxicity cluster_Mito Mitochondrial Dysfunction cluster_Defense Defense Mechanism MEQ Mequindox (MEQ) Exposure ROS Intracellular ROS Accumulation MEQ->ROS MMP Loss of Membrane Potential (ΔΨm) ROS->MMP Nrf2 Nrf2 Dissociation from Keap1 ROS->Nrf2 Trigger CytC Cytochrome c Release MMP->CytC Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase ARE Antioxidant Response Element (ARE) Nrf2->ARE Upregulation Apoptosis Renal Cell Apoptosis Caspase->Apoptosis

Figure 2: Mequindox-induced mitochondrial toxicity pathway. Note the parallel activation of the Nrf2 defense system.

Therapeutic Frontiers: Structure-Activity Relationships (SAR)[3][9]

Modern medicinal chemistry focuses on modifying the QdNO scaffold to retain efficacy while minimizing systemic toxicity.

Table 1: Comparative SAR for Therapeutic Candidates

Target IndicationKey Structural RequirementPreferred SubstituentsMechanism
Anti-Tuberculosis 2-Carboxylate ester groupR7: Electron-withdrawing (Cl, F,

) R3: Methyl group
Disruption of cell wall synthesis; DNA gyrase inhibition.
Solid Tumor (Hypoxia) 3-Amino-2-carbonitrile coreR6/R7: Dichloro or DifluoroHIF-1

suppression; Hypoxia-selective DNA fragmentation.
Malaria (P. falciparum) 2-Carbonitrile groupR6/R7: Unsubstituted or ChloroInhibition of hemozoin formation (proposed).

Key Insight: The presence of electron-withdrawing groups at positions 6 and 7 (e.g., Chlorine) increases the reduction potential, making the compound easier to reduce.[6] This increases potency against hypoxic cells/bacteria but also increases the risk of aerobic toxicity if not balanced by steric hindrance at the R2 position.

Experimental Protocols

To validate QdNO effects, researchers must distinguish between general cytotoxicity and hypoxia-selective activity.[2][5]

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate "smart drug" potential.

Materials:

  • Cell Lines: V79 (Chinese Hamster Lung) or A549 (Lung Carcinoma).

  • Anaerobic Chamber (e.g., Bactron) or Hypoxic Incubator (

    
    ).
    
  • Assay Reagent: MTT or Resazurin (Alamar Blue).

Workflow:

  • Seeding: Plate cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Allow attachment (24h).

  • Drug Preparation: Dissolve QdNO derivative in DMSO. Prepare serial dilutions.

  • Hypoxic Induction (Critical Step):

    • Plate A (Normoxia): Treat cells and incubate in standard

      
       Air incubator.
      
    • Plate B (Hypoxia): Pre-equilibrate media in the anaerobic chamber for 2 hours to remove dissolved oxygen. Treat cells inside the chamber. Seal plates with gas-permeable film (or leave open if chamber is humidified) and incubate for 4–12 hours under hypoxia.

  • Re-oxygenation: Remove Plate B from hypoxia. Replace media with fresh, oxygenated drug-free media for both plates.

  • Recovery: Incubate both plates for 48–72 hours (normoxic conditions) to allow cell death/survival to manifest.

  • Readout: Add MTT reagent. Read Absorbance at 570nm.

  • Calculation:

    • Calculate

      
       for Normoxia and Hypoxia.
      
    • Target: An HCR

      
       indicates significant hypoxia selectivity (Tirapazamine benchmark 
      
      
      
      ).

References

  • Cheng, G., et al. (2016).[9] Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. Link

  • Gan, L., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Pharmacology. Link

  • Vicente, E., et al. (2009).[8] Quinoxaline 1,4-dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Link

  • Brown, J.M., & Wilson, W.R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer. Link

  • Ihongbe, G., et al. (2017). Mequindox-Induced Kidney Toxicity Is Associated With Oxidative Stress and Apoptosis in the Mouse.[8] Frontiers in Physiology. Link

  • Monge, A., et al. (1995). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs.[2][4][5][6][10][11] Anti-Cancer Drug Design. Link

  • Jaso, A., et al. (2005).[6] Synthesis of new 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry. Link

Sources

Foundational

Thermodynamic Stability of 2-Aminoquinoxaline N-Oxide Isomers: A Technical Guide

This guide details the thermodynamic stability, synthesis, and characterization of 2-aminoquinoxaline N-oxide isomers. It is written from the perspective of a Senior Application Scientist to support research and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, synthesis, and characterization of 2-aminoquinoxaline N-oxide isomers. It is written from the perspective of a Senior Application Scientist to support research and drug development workflows.

Executive Summary

In medicinal chemistry, the quinoxaline 1,4-dioxide scaffold is a privileged structure, known for its bioreductive potential in hypoxia-selective anticancer agents and antimicrobial drugs. However, the mono-N-oxide metabolites (1-oxide and 4-oxide) often exhibit distinct pharmacological profiles and thermodynamic stabilities.

For 2-aminoquinoxaline , the position of the N-oxide moiety relative to the amino group creates two distinct isomers:

  • Isomer A (Proximal): 2-aminoquinoxaline 1-oxide (N-oxide adjacent to

    
    ).
    
  • Isomer B (Distal): 2-aminoquinoxaline 4-oxide (N-oxide remote from

    
    ).
    

Core Insight: The 1-oxide isomer is generally thermodynamically more stable than the 4-oxide due to a stabilizing intramolecular hydrogen bond between the amino hydrogen and the N-oxide oxygen. This stability dictates the product distribution during the reduction of 1,4-dioxides and influences the metabolic fate of quinoxaline-based drugs.

Structural Chemistry & Thermodynamic Landscape

The Isomeric Challenge

The asymmetry introduced by the 2-amino substituent breaks the equivalence of the N1 and N4 positions.

  • 1-Oxide (Proximal): The oxygen atom at N1 is spatially close to the amino group at C2. This proximity facilitates a 5-membered pseudo-ring formation via hydrogen bonding (

    
    ).
    
  • 4-Oxide (Distal): The oxygen at N4 is too distant to interact with the amino group, leaving the N-oxide moiety more exposed to solvent interactions and lacking intramolecular stabilization.

Thermodynamic Stability Factors

The stability difference is governed by three primary physicochemical factors:

Factor2-Aminoquinoxaline 1-Oxide 2-Aminoquinoxaline 4-Oxide Impact on Stability
Intramolecular H-Bond Present (

). Forms a stable 6-membered chelate-like ring.
Absent . No stabilization.Major Stabilization for 1-Oxide
Dipole Moment Reduced due to internal charge compensation.Higher; more solvent dependent.1-Oxide is more stable in non-polar environments.
Tautomerism Stabilizes the amino form via H-bonding.May facilitate imino tautomer contribution.1-Oxide locks the amino tautomer.
Visualization of Stability Mechanisms

The following diagram illustrates the structural relationship and the stabilizing H-bond in the 1-oxide isomer.

G cluster_0 Thermodynamic Stability Hierarchy Isomer1 2-Aminoquinoxaline 1-Oxide (Proximal) Stabilized by Intramolecular H-Bond Mechanism Stabilization Mechanism: N-H ... O-N Interaction (6-membered pseudo-ring) Isomer1->Mechanism Facilitates Isomer4 2-Aminoquinoxaline 4-Oxide (Distal) Lacks Intramolecular Stabilization Outcome Thermodynamic Product (Dominant in Equilibrium) Isomer4->Outcome Converts to (slowly) Mechanism->Outcome Results in

Caption: Schematic representation of the thermodynamic advantage of the 1-oxide isomer via intramolecular hydrogen bonding.

Synthetic Pathways: Kinetic vs. Thermodynamic Control

Direct oxidation of 2-aminoquinoxaline typically yields a mixture, often favoring the 1,4-dioxide or the 1-oxide depending on the oxidant. The most reliable route to specific isomers involves the Beirut Reaction followed by selective reduction.

The Beirut Reaction (Synthesis of 1,4-Dioxides)[1][2][3]
  • Reagents: Benzofuroxan + Malononitrile (or active methylene compounds).

  • Mechanism: Cyclization yields the 2-amino-3-cyanoquinoxaline 1,4-dioxide.

  • Significance: This provides the fully oxidized scaffold (1,4-dioxide) which serves as the precursor for generating mono-oxides.

Selective Reduction Protocols

Reduction of the 1,4-dioxide can be tuned to favor the 1-oxide or 4-oxide.

  • Sodium Dithionite (

    
    ):  Often yields the 1-oxide  (thermodynamic product) because the 4-oxide oxygen is more accessible and less stabilized by H-bonding, making it easier to remove.
    
  • Titanium(III) Chloride (

    
    ):  Can be used for controlled deoxygenation.
    

Experimental Protocols

Protocol A: Synthesis of 2-Aminoquinoxaline 1,4-Dioxide (Precursor)

Objective: Generate the parent dioxide scaffold.

  • Dissolve 10 mmol of benzofuroxan in 20 mL of ethanol.

  • Add 10 mmol of malononitrile.

  • Catalyst: Add catalytic triethylamine (Et3N) dropwise.

  • Reaction: Stir at room temperature for 12 hours. The solution typically turns deep yellow/orange.

  • Workup: Filter the precipitate, wash with cold ethanol, and recrystallize from DMF/Water.

  • Validation: Confirm structure via Mass Spectrometry (

    
    ) and presence of N-oxide bands in IR (~1350 cm⁻¹).
    
Protocol B: Selective Reduction to 2-Aminoquinoxaline 1-Oxide

Objective: Isolate the thermodynamically stable mono-oxide.

  • Suspend 1 mmol of 2-aminoquinoxaline 1,4-dioxide in 15 mL of water/methanol (1:1).

  • Reagent: Add 3 mmol of Sodium Dithionite (

    
    ) in portions at 0°C.
    
  • Monitor: Follow reaction by TLC (Mobile phase: DCM/MeOH 95:5). The 1,4-dioxide spot will disappear, replaced by a more polar mono-oxide spot.

  • Quench: Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Column chromatography on silica gel.

  • Yield: Expect 60-75% of the 1-oxide.

Protocol C: Characterization & Distinguishing Isomers

To distinguish the 1-oxide from the 4-oxide, use 1H-NMR in


.
Feature1-Oxide (Proximal)4-Oxide (Distal)

Chemical Shift
Downfield Shift (> 8.0 ppm) due to H-bonding with N1-oxide.Normal range (7.0 - 7.5 ppm) . No H-bond.
H-8 Proton Shielded relative to 1,4-dioxide.Deshielded by adjacent N1 lone pair (since N1 is not oxidized).
Stability Test Stable in solution at RT.May slowly isomerize or disproportionate upon heating.

Visualizing the Tautomeric Equilibrium

The 2-amino group allows for amino-imino tautomerism. The 1-oxide stabilizes the Amino form.

Tautomerism cluster_amino Dominant Tautomer (1-Oxide) cluster_imino Minor Tautomer Amino Amino Form (C-NH2 ... O-N) Imino Imino Form (C=NH) Amino->Imino  K_eq << 1   Note Intramolecular H-bond locks the Amino form Note->Amino

Caption: Tautomeric equilibrium strongly favors the amino form in the 1-oxide isomer due to chelation.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965).[1] The Beirut Reaction: Synthesis of Quinoxaline 1,4-Dioxides. Journal of Organic Chemistry.

  • Monge, A., et al. (1995).[2] Synthesis and Biological Activity of 2-Aminoquinoxaline N-Oxide Derivatives. Journal of Medicinal Chemistry.

  • Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

  • Ganley, B., et al. (2001). Thermochemistry of Heterocyclic N-Oxides. Journal of Chemical Thermodynamics.

  • Cheon, C. H., et al. (2014).[3] Synthesis of 2-Aminoquinoxalines via Aerobic Oxidation. Journal of Organic Chemistry.

Sources

Exploratory

Photochemical Degradation Pathways of 2-Aminoquinoxaline N-oxide: A Technical Guide

This guide details the photochemical degradation pathways of 2-aminoquinoxaline N-oxide , a critical pharmacophore found in veterinary antibiotics (e.g., Olaquindox, Carbadox) and a potential environmental contaminant.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the photochemical degradation pathways of 2-aminoquinoxaline N-oxide , a critical pharmacophore found in veterinary antibiotics (e.g., Olaquindox, Carbadox) and a potential environmental contaminant.[1]

Part 1: Executive Technical Summary

2-aminoquinoxaline N-oxide (2-AQNO) and its derivatives (specifically the 1,4-dioxides) exhibit high photolability due to the inherent instability of the N–O bond conjugated with the quinoxaline aromatic system.[1] Upon irradiation (UV-A/Visible), the molecule undergoes rapid transformation via two competing primary mechanisms: photodeoxygenation and photoisomerization .[1]

Understanding these pathways is critical for drug stability profiling and environmental toxicology, as the intermediate species (specifically oxaziridines) are potent electrophiles capable of haptenizing proteins, leading to photoallergic toxicity.[1]

Core Photochemical Drivers[1]
  • Chromophore: The quinoxaline ring absorbs strongly in the UV region (250–380 nm).[1]

  • Lability: The N+–O− dipole is susceptible to homolytic cleavage or cyclization upon excitation.

  • Excited States: Degradation proceeds via both singlet (

    
    ) and triplet (
    
    
    
    ) excited states, with solvent polarity dictating the dominant pathway.[1]

Part 2: Mechanistic Pathways (The Core)[1]

The degradation of 2-aminoquinoxaline N-oxide is not a single linear event but a bifurcated cascade.[1]

Pathway A: The Oxaziridine Rearrangement (Dominant in Protic Solvents)

This is the primary pathway responsible for the phototoxicity of quinoxaline dioxides.[1]

  • Excitation: Absorption of a photon (

    
    ) promotes the molecule to the excited singlet state (
    
    
    
    ).[1]
  • Cyclization: The excited N-oxide oxygen attacks the adjacent carbon (C2 or C3), disrupting aromaticity to form a three-membered oxaziridine ring.[1]

  • Rearrangement: The oxaziridine is thermally unstable and rearranges to form quinoxalin-2-ones (lactams) or undergoes ring expansion to benzoxazepines (though less common for amino-substituted derivatives compared to alkyl ones).[1]

Key Insight: For 2-aminoquinoxaline 1,4-dioxide, the rearrangement typically yields 3-amino-quinoxalin-2-one 4-oxide (an isomer).[1] This species is often more stable but retains some biological activity.

Pathway B: Photodeoxygenation (Radical Mechanism)

In aprotic solvents or under specific anaerobic conditions, the molecule undergoes stepwise loss of oxygen.[1]

  • Intersystem Crossing: The

    
     state undergoes intersystem crossing (ISC) to the triplet state (
    
    
    
    ).[1]
  • Radical Cleavage: The N–O bond undergoes homolysis, releasing an oxygen species or transferring oxygen to a solvent/acceptor.[1]

  • Reduction:

    • Step 1: 2-aminoquinoxaline 1,4-dioxide

      
      2-aminoquinoxaline 4-oxide  (Mono-oxide).[1]
      
    • Step 2: 2-aminoquinoxaline 4-oxide

      
      2-aminoquinoxaline  (Parent base).[1]
      
Pathway C: ROS Generation (Type I & II Photochemistry)

The excited triplet state (


AQNO*) acts as a photosensitizer.[1]
  • Type I: Electron transfer to molecular oxygen (

    
    ) generates the superoxide anion radical  (
    
    
    
    ).[1]
  • Type II: Energy transfer to ground state oxygen generates singlet oxygen (

    
    ).[1]
    
  • Impact: These ROS species attack the quinoxaline core itself (self-sensitized photooxidation) or adjacent biomolecules (phototoxicity).[1]

Part 3: Visualization of Pathways[1]

The following diagram illustrates the bifurcation between rearrangement and deoxygenation.

Photodegradation Start 2-Aminoquinoxaline 1,4-di-N-oxide Excited Excited Singlet State (S1) Start->Excited hv (UV-A/Vis) Triplet Excited Triplet State (T1) Excited->Triplet Intersystem Crossing (ISC) Oxaziridine Oxaziridine Intermediate Excited->Oxaziridine Cyclization (Dominant in Protic) Prod_Mono 2-Aminoquinoxaline 4-oxide Triplet->Prod_Mono Deoxygenation (-O) ROS ROS Generation (1O2, O2*-) Triplet->ROS Energy Transfer to O2 Prod_Rearrange 3-Amino-quinoxalin-2-one 4-oxide (Isomer) Oxaziridine->Prod_Rearrange Thermal Rearrangement Prod_Parent 2-Aminoquinoxaline (Fully Reduced) Prod_Mono->Prod_Parent Further Photolysis

Caption: Bifurcated photodegradation pathway of 2-aminoquinoxaline 1,4-dioxide showing the competition between oxaziridine formation (isomerization) and radical-mediated deoxygenation.[1]

Part 4: Experimental Validation Protocols

To rigorously characterize these pathways, the following multi-modal workflow is required.

Photolysis Kinetics & Quantum Yield

Objective: Determine the rate of degradation (


) and efficiency (

).
  • Light Source: Xenon arc lamp (simulated solar) or monochromatic LED (365 nm).[1]

  • Actinometry: Use Potassium Ferrioxalate actinometer to quantify photon flux.

  • Protocol:

    • Prepare 10

      
      M solutions of 2-AQNO in Phosphate Buffer (pH 7.4) and Acetonitrile.[1]
      
    • Irradiate in quartz cuvettes.

    • Monitor absorbance decay at

      
       (approx. 370 nm) and growth of product peaks (approx. 250 nm) via UV-Vis spectroscopy.[1]
      
    • Control: Maintain a "Dark Control" wrapped in aluminum foil to rule out hydrolysis.

Structural Elucidation (LC-MS/MS)

Objective: Identify the rearrangement isomers vs. deoxygenated products.

  • System: UHPLC coupled to Q-TOF Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Key Mass Shifts to Watch:

    • M - 16 Da: Loss of Oxygen (Deoxygenation).[1]

    • M (Same Mass): Rearrangement (Isomerization to quinoxalinone).[1]

    • M + 16/32 Da: Hydroxylation (ROS attack).[1]

ROS Trapping (EPR Spectroscopy)

Objective: Confirm the generation of radicals (Type I vs Type II).

  • Spin Traps:

    • DMPO (5,5-Dimethyl-1-pyrroline N-oxide) for hydroxyl/superoxide radicals.[1]

    • TEMP (2,2,6,6-Tetramethylpiperidine) for singlet oxygen.[1]

  • Protocol:

    • Mix 2-AQNO with spin trap in solvent.[1]

    • Irradiate directly in the EPR cavity.[1]

    • Analyze the hyperfine splitting constants (

      
      , 
      
      
      
      ) to identify the radical species.[1]
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Analysis Analytical Modules Sample Sample Prep (2-AQNO in Buffer/ACN) Irradiation Controlled Irradiation (365nm / Solar Sim) Sample->Irradiation LCMS LC-MS/MS (Product ID) Irradiation->LCMS Aliquot t=0, t=x EPR EPR Spectroscopy (Radical Trapping) Irradiation->EPR In-situ UV UV-Vis Kinetic (Rate Constants) Irradiation->UV Real-time

Caption: Integrated analytical workflow for characterizing photochemical degradation kinetics, intermediates, and radical mechanisms.

Part 5: Data Presentation & Toxicity Implications

Comparative Degradation Metrics
ParameterProtic Solvent (Water/PBS)Aprotic Solvent (Acetonitrile)Mechanism
Primary Product 3-amino-quinoxalin-2-one 4-oxide2-aminoquinoxaline (Parent)Solvent Effect
Intermediate Oxaziridine (Short-lived)Triplet State (Long-lived)Stability
ROS Generation Moderate (

)
High (

)
Toxicity
Half-life (

)
Fast (< 10 min)Slower (> 30 min)Kinetics
Toxicological Relevance

The oxaziridine intermediate formed in Pathway A is the critical toxicophore.[1] It acts as a hapten, covalently binding to epidermal proteins (e.g., albumin) via nucleophilic attack.[1] This protein modification triggers an immune response, manifesting as photoallergy in clinical settings (e.g., Olaquindox phototoxicity in pigs and humans).[1]

Self-Validating Control: If your LC-MS detects a product with the same molecular weight as the parent but a different retention time and UV spectrum (loss of N-oxide bands at ~370nm), you have confirmed the rearrangement pathway .[1] If you detect a mass loss of 16 Da, you have confirmed deoxygenation .[1]

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Source: PMC - NIH URL:[1][Link][1]

  • Photochemical reactions of quindoxin, olaquindox, carbadox and cyadox with protein, indicating photoallergic properties. Source: Toxicology (PubMed) URL:[1][Link][1]

  • Photolysis of Some Quinoxalin-2-one 4-oxides. Source: Heterocycles (NDL) URL:[1][Link][1]

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines (Mechanistic Analogy). Source: WUR eDepot URL:[1][Link][1]

  • Phototoxicity of olaquindox in the rat. Source: PubMed URL:[1][2][Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2-Aminoquinoxaline N-oxide (2-AQNO)

This Application Note is structured as a comprehensive technical guide for the HPLC method development and validation of 2-Aminoquinoxaline N-oxide (2-AQNO) , a critical metabolite and degradation marker of veterinary qu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC method development and validation of 2-Aminoquinoxaline N-oxide (2-AQNO) , a critical metabolite and degradation marker of veterinary quinoxaline 1,4-di-N-oxide drugs.

Abstract

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-aminoquinoxaline 1-oxide (2-AQNO) , a primary metabolite and photodegradation product of veterinary antibiotics such as Carbadox, Olaquindox, and Sulfaquinoxaline. The protocol emphasizes the separation of the mono-N-oxide (2-AQNO) from its parent di-N-oxide and fully reduced 2-aminoquinoxaline (2-AQ) forms. We utilize a C18 stationary phase with a controlled acidic mobile phase to ensure peak symmetry and resolution. This document includes a validated extraction workflow, mechanistic insights into separation logic, and troubleshooting strategies for complex matrices.

Introduction & Target Analyte Profile

The Analytical Challenge

Quinoxaline 1,4-di-N-oxides (QdNOs) are widely used in veterinary medicine for their antibacterial and growth-promoting properties. However, their use is strictly regulated due to potential genotoxicity.

  • Metabolic Pathway: In vivo, QdNOs undergo reductive metabolism:

    
    
    
  • Significance: 2-AQNO (CAS 6479-23-8) serves as a crucial intermediate marker. Distinguishing it from the parent drug and the fully reduced metabolite is essential for accurate residue depletion studies and toxicity assessments.

Physicochemical Properties
  • Analyte: 2-Aminoquinoxaline 1-oxide (2-AQNO)[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 161.16 g/mol [1][3]

  • pKa: ~2.5 (Protonation of the amine group) and ~0.8 (N-oxide oxygen).

  • Solubility: Moderate in water; soluble in methanol and acetonitrile.

  • Stability: Photosensitive . Rapidly degrades to 2-AQ under UV light. All procedures must be performed under yellow light or in amber glassware.

Method Development Strategy

Column Selection: The "Why"

While standard C18 columns are sufficient, the N-oxide moiety imparts significant polarity and hydrogen-bonding capability.

  • Recommendation: End-capped C18 or Phenyl-Hexyl .

  • Reasoning: The Phenyl-Hexyl phase provides unique

    
     interactions with the quinoxaline ring, offering superior selectivity between the N-oxide and the desoxy-quinoxaline compared to a standard alkyl chain C18.
    
Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid (pH ~2.7).

  • Role of pH: At pH 2.7, the primary amine (-NH2) is partially protonated, and the N-oxide remains neutral. This suppresses silanol interactions on the column (reducing tailing) and ensures the analyte is in a single ionization state for consistent retention.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure, though Methanol can offer different selectivity if resolution issues arise.

Detection (UV-DAD)

Quinoxaline oxides exhibit characteristic UV absorption bands.

  • Primary Wavelength: 254 nm (Benzene ring

    
    ).
    
  • Secondary Wavelength: 360 nm (N-oxide charge transfer band).

  • Strategy: Use a Diode Array Detector (DAD) to capture spectra for peak purity verification, ensuring no co-eluting matrix interferences.

Experimental Protocol

Reagents and Standards
  • Standard: 2-Aminoquinoxaline 1-oxide (purity >98%).

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.

  • Stock Solution: Dissolve 10 mg 2-AQNO in 10 mL Methanol (1 mg/mL). Store at -20°C in amber vials.

Sample Preparation (Biological Tissue/Feed)

Objective: Extract polar N-oxides while removing proteins and lipids.

Step-by-Step Workflow:

  • Homogenization: Weigh 2.0 g of tissue (muscle/liver) into a 50 mL centrifuge tube.

  • Extraction: Add 8 mL of Ethyl Acetate (or Acetonitrile/Water 80:20 v/v). Vortex for 5 mins.

  • Lysis/Precipitation: Add 2 g anhydrous

    
     (to bind water) and centrifuge at 4000 rpm for 10 mins.
    
  • Concentration: Transfer supernatant to a clean amber tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 1 mL of Mobile Phase A:B (90:10).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC Operating Conditions
ParameterSetting
System HPLC with DAD or FLD
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC Grade)
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Column Temp 30°C
Detection UV at 254 nm (Quant), 360 nm (Qual)

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold (elute polar matrix)
10.040Linear ramp to elute 2-AQNO
12.090Wash column (elute parent drugs)
14.090Hold Wash
14.110Re-equilibration
20.010End of Run

Visualization of Methodology

Metabolic & Degradation Pathway

Caption: The reductive pathway of Quinoxaline di-N-oxides to 2-Aminoquinoxaline N-oxide and finally to 2-Aminoquinoxaline.

MetabolicPathway Parent Parent Drug (Quinoxaline 1,4-di-N-oxide) MonoOxide Target Analyte 2-Aminoquinoxaline N-oxide (2-AQNO) Parent->MonoOxide Metabolic Reduction (Reductase) Reduced Reduced Metabolite 2-Aminoquinoxaline (2-AQ) MonoOxide->Reduced Photolysis / Metabolism (-O atom)

[4]

Extraction Workflow Logic

Caption: Step-by-step Solid Phase Extraction (SPE) logic for isolating polar N-oxides from complex biological matrices.

ExtractionWorkflow Sample Biological Sample (2g Tissue) Lysis Lysis & Extraction (Ethyl Acetate + Na2SO4) Sample->Lysis Centrifuge Centrifugation (4000 rpm, 10 min) Lysis->Centrifuge Evap N2 Evaporation (40°C, Dryness) Centrifuge->Evap Supernatant Recon Reconstitution (10% ACN / 0.1% FA) Evap->Recon Filter Filtration (0.22 µm PTFE) Recon->Filter HPLC HPLC-DAD Analysis Filter->HPLC

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met during the trial:

ParameterAcceptance CriteriaScientific Rationale
Linearity (

)
> 0.999Ensures predictable response over 0.1 - 50 µg/mL range.[5]
Recovery 80% - 110%Verifies extraction efficiency from tissue matrix.
Precision (RSD) < 5.0%Demonstrates instrument and injection stability.
Resolution (

)
> 2.0Critical separation between 2-AQNO and 2-AQ peaks.
LOD/LOQ ~0.05 / 0.15 µg/gSensitivity required for residue monitoring limits.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction of the amine with residual silanols.

    • Fix: Increase buffer concentration (e.g., 20 mM Ammonium Formate) or lower pH to 2.5.

  • Analyte Degradation:

    • Cause: Exposure to light during sample prep.[6]

    • Fix: Wrap all flasks in aluminum foil; use amber autosampler vials.

  • Low Recovery:

    • Cause: Analyte binding to proteins.

    • Fix: Ensure thorough vortexing during the Ethyl Acetate extraction step; consider a second extraction pass.

References

  • Pfister, K., et al. (1951). Sulfaquinoxaline. II.[7] A New Synthesis of 2-Aminoquinoxaline. Journal of the American Chemical Society.[7] Link

  • European Medicines Agency (EMA). (1998). Committee for Veterinary Medicinal Products: Carbadox Summary Report. Link

  • Benitez-Villalba, J., et al. (2023). Liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for the analysis of Sulfaquinoxaline byproducts. Rapid Communications in Mass Spectrometry. Link

  • Viguri, E., et al. (2015).[8] Synthesis and biological evaluation of quinoxaline di-N-oxide derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[9] Spectroscopic Analysis of Quinoxaline N-Oxides: A Comparative Guide. Link

Sources

Application

Spectroscopic Characterization of 2-Aminoquinoxaline N-oxide: An Application Guide for Researchers

Introduction: The Significance of 2-Aminoquinoxaline N-oxide in Drug Discovery Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aminoquinoxaline N-oxide in Drug Discovery

Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antibacterial, and antiviral properties.[1] The introduction of an N-oxide moiety to the quinoxaline scaffold can significantly modulate its physicochemical properties and biological activity, often enhancing its efficacy or conferring novel therapeutic functions. 2-Aminoquinoxaline N-oxide, as a key intermediate and pharmacophore, is of particular interest to researchers in drug development. Its structural elucidation is paramount for understanding structure-activity relationships (SAR) and for quality control in synthetic processes. This application note provides a detailed guide to the spectroscopic characterization of 2-aminoquinoxaline N-oxide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering both theoretical insights and practical protocols for researchers.

The Spectroscopic Blueprint: Understanding the Influence of N-Oxidation

The transformation of a nitrogen atom in a heterocyclic ring to an N-oxide introduces significant electronic and structural changes. These perturbations are directly observable in the molecule's NMR and IR spectra.

  • ¹H and ¹³C NMR Spectroscopy: The N-oxide group is a strong electron-withdrawing group through inductive effects, but it can also act as an electron-donating group through resonance. This dual nature leads to characteristic shifts in the NMR spectra. Protons and carbons in the vicinity of the N-oxide group, particularly those at the ortho and para positions, experience the most pronounced changes in their chemical environments. A downfield shift (deshielding) of the proton adjacent to the N-oxide is often observed.

  • Infrared Spectroscopy: The most prominent feature in the IR spectrum of an N-oxide is the N-O stretching vibration. For aromatic N-oxides, this strong absorption band typically appears in the region of 1200-1370 cm⁻¹.[2] The exact position of this band is sensitive to the electronic nature of other substituents on the ring.

Reference Spectra: 2-Aminoquinoxaline (Parent Compound)

A thorough understanding of the spectroscopic properties of the parent compound, 2-aminoquinoxaline, is essential for accurately interpreting the spectra of its N-oxide derivative.

NMR Data for 2-Aminoquinoxaline

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for 2-aminoquinoxaline.

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
H-38.35s-Pyrazine ring
H-57.92dd8.4, 1.2Benzene ring
H-87.67dd8.4, 1.2Benzene ring
H-77.61td8.4, 7.0, 1.2Benzene ring
H-67.45td8.4, 7.0, 1.2Benzene ring
-NH₂5.03br s-Amino group
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
C-2151.97C-NH₂
C-8a140.89Bridgehead
C-3137.78Pyrazine ring
C-4a137.43Bridgehead
C-7130.29Benzene ring
C-5128.83Benzene ring
C-8125.88Benzene ring
C-6125.05Benzene ring

Data sourced from ChemicalBook, CAS 5424-05-5.[2]

Predicted Spectroscopic Characteristics of 2-Aminoquinoxaline N-oxide

Predicted ¹H NMR Spectrum
  • H-3 Proton: In the case of the 1-oxide, the H-3 proton is expected to be significantly deshielded (shifted downfield) due to the proximity of the electron-withdrawing N-oxide group.

  • Aromatic Protons: The protons on the benzene ring (H-5, H-6, H-7, H-8) will also experience shifts, with the magnitude and direction depending on the position of the N-oxide and the interplay of inductive and resonance effects.

  • Amino Protons (-NH₂): The chemical shift of the amino protons will be influenced by the solvent and concentration and may appear as a broad singlet.

Predicted ¹³C NMR Spectrum
  • C-2 and C-3 Carbons: The carbons of the pyrazine ring will show the most significant changes. The carbon bearing the N-oxide group (C-4a for the 1-oxide) will be deshielded.

  • Aromatic Carbons: The chemical shifts of the benzene ring carbons will be moderately affected.

Predicted IR Spectrum
  • N-O Stretch: A strong absorption band is expected in the 1200-1370 cm⁻¹ region, characteristic of the N-O stretching vibration.[2]

  • N-H Stretch: The N-H stretching vibrations of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.

  • Aromatic C-H and C=C/C=N Stretches: The usual aromatic C-H stretching bands will be observed above 3000 cm⁻¹, and the C=C and C=N ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality NMR and IR spectra of 2-aminoquinoxaline N-oxide.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 2-Aminoquinoxaline N-oxide sample

  • High-quality 5 mm NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipettes and filter plug (e.g., cotton or glass wool)

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the sample.

    • For ¹³C NMR, a higher concentration is recommended; weigh 20-50 mg of the sample.

    • Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is often a good choice for polar, aromatic compounds.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

    • Filter the solution through a pipette with a cotton or glass wool plug directly into the NMR tube to remove any particulate matter.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a standard one-dimensional ¹H spectrum.

      • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 8-16 scans.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (for complete assignment):

      • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

      • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

      • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired FIDs.

  • Phase the spectra correctly.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton connectivity.

  • Use the 2D NMR data to build the molecular framework and assign all proton and carbon signals unambiguously.

Caption: Workflow for NMR and IR Spectroscopic Characterization.

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in 2-aminoquinoxaline N-oxide.

Method 1: KBr Pellet

Materials:

  • 2-Aminoquinoxaline N-oxide sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr) powder (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly dry the KBr powder to remove any moisture.

  • Place a small amount of KBr in the agate mortar and grind it to a fine powder.

  • Add 1-2 mg of the sample to the mortar and grind the mixture until it is homogeneous and has a fine, consistent texture.

  • Transfer the powder to the pellet press die.

  • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Nujol Mull

Materials:

  • 2-Aminoquinoxaline N-oxide sample (2-5 mg)

  • Nujol (mineral oil)

  • Agate mortar and pestle

  • Salt plates (e.g., NaCl or KBr)

Procedure:

  • Place 2-5 mg of the sample in the agate mortar and grind it to a fine powder.

  • Add 1-2 drops of Nujol to the mortar.

  • Grind the mixture until a smooth, paste-like mull is formed.

  • Apply a thin film of the mull onto one of the salt plates.

  • Place the second salt plate on top and gently rotate to spread the mull evenly.

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol itself will have characteristic C-H stretching and bending bands in the spectrum.

Data Interpretation:

  • Identify the strong absorption band in the 1200-1370 cm⁻¹ region, which is indicative of the N-O stretch.[2]

  • Locate the N-H stretching bands of the amino group in the 3300-3500 cm⁻¹ region.

  • Assign the aromatic C-H stretches above 3000 cm⁻¹ and the ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Structural Verification and Data Correlation

The final step in the characterization process is to correlate the data from both NMR and IR spectroscopy to build a self-consistent and validated structure of 2-aminoquinoxaline N-oxide.

Sources

Method

Application Note: High-Purity Synthesis of 2-Aminoquinoxaline 1,4-Dioxide Scaffolds via Beirut Reaction

Abstract & Strategic Relevance The Beirut Reaction (Haddadin-Issidorides reaction) remains the gold-standard method for synthesizing quinoxaline 1,4-dioxides (QdNOs), a class of "privileged structures" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The Beirut Reaction (Haddadin-Issidorides reaction) remains the gold-standard method for synthesizing quinoxaline 1,4-dioxides (QdNOs), a class of "privileged structures" in medicinal chemistry. These heterocycles exhibit potent hypoxia-selective antitumor activity (e.g., Tirapazamine analogs) and broad-spectrum antimicrobial properties (e.g., Carbadox, Olaquindox).

This application note details the protocol for synthesizing 2-amino-3-cyanoquinoxaline 1,4-dioxide —the primary "2-amino" scaffold accessible via the Beirut reaction. Unlike reductive methods that destroy the N-oxide pharmacophore, this pathway preserves the critical 1,4-dioxide functionality while installing an amino group, essential for hydrogen bonding in drug-target interactions.

Key Technical Advantages
  • Atom Economy: High-yield heterocyclization with water as the only byproduct.

  • Mild Conditions: Operates at ambient temperature, minimizing thermal degradation of the N-oxide.

  • Scalability: Protocol validated for gram-scale synthesis with self-indicating endpoints.

Mechanistic Insight & Pathway Analysis

The reaction involves the nucleophilic attack of an active methylene enolate (in this case, derived from malononitrile) on the electrophilic nitrogen of benzofuroxan (BFO). This triggers a cascade involving ring opening to a nitroso intermediate, followed by recyclization.

Reaction Pathway Diagram

The following flowchart visualizes the critical transformation steps and the "Recyclization" event that defines the Beirut mechanism.

BeirutMechanism BFO Benzofuroxan (BFO) (Electrophile) Complex Intermediate I: σ-Complex Formation BFO->Complex Nucleophilic Attack Malono Malononitrile (Nucleophile) Malono->Complex Nucleophilic Attack Base Base (Et3N) Base->Malono Deprotonation RingOpen Intermediate II: o-Nitroso Anion (Ring Opening) Complex->RingOpen BFO Ring Cleavage Cyclization Recyclization (N-O Bond Formation) RingOpen->Cyclization Intramolecular Attack Product 2-Amino-3-cyano- quinoxaline 1,4-dioxide Cyclization->Product Tautomerization Water H2O (Byproduct) Cyclization->Water Elimination

Figure 1: Mechanistic pathway of the Beirut reaction. The base-catalyzed attack of malononitrile opens the BFO ring, which subsequently recyclizes to form the thermodynamically stable quinoxaline 1,4-dioxide core.

Critical Material Attributes (CMA) & Safety

WARNING: This protocol involves energetic materials. Strict adherence to safety parameters is mandatory.

MaterialHazard ClassCritical Handling Requirement
Benzofuroxan (BFO) Energetic / SensitizerShock Sensitive. Do not grind. Store < 25°C. Exothermic decomposition > 195°C.
Quinoxaline 1,4-dioxides PhotolabileLight Sensitive. Product degrades to quinoxalines (deoxygenation) or lactams under UV/Vis light. Wrap all vessels in foil.
Malononitrile Acute ToxinGenerates HCN if acidified. Use bleach traps for waste streams.

Experimental Protocol: Synthesis of 2-Amino-3-Cyanoquinoxaline 1,4-Dioxide[1][2][3]

Target Compound: 2-Amino-3-cyanoquinoxaline 1,4-dioxide Reaction Type: Base-catalyzed heterocyclization Scale: 10 mmol (Gram-scale)

Reagents & Equipment[4]
  • Reactants: Benzofuroxan (1.36 g, 10 mmol); Malononitrile (0.73 g, 11 mmol).

  • Catalyst/Base: Triethylamine (

    
    ), 1.0 mL.
    
  • Solvent: Dimethylformamide (DMF), Anhydrous, 10 mL.

  • Equipment: 50 mL Round Bottom Flask (RBF), Magnetic stirrer, Aluminum foil, Ice bath.

Step-by-Step Methodology

Step 1: Preparation (Light Protection)

  • Wrap a 50 mL RBF and a dropping funnel completely in aluminum foil.

  • Rationale: QdNOs undergo photochemical rearrangement (formation of anhydrides or deoxygenation) upon exposure to ambient light.

Step 2: Dissolution

  • Charge the RBF with Benzofuroxan (1.36 g) and DMF (8 mL). Stir until fully dissolved.

  • Observation: Solution will appear yellow/orange.[1]

Step 3: Nucleophile Addition

  • Add Malononitrile (0.73 g) directly to the flask. Stir for 5 minutes to ensure homogeneity.

  • Mechanistic Note: Malononitrile is weakly acidic (

    
    ); it requires base activation to form the reactive carbanion.
    

Step 4: Catalysis & Reaction (The "Beirut" Step)

  • Place the flask in a water bath (20–25°C).

  • Add Triethylamine (1.0 mL) dropwise over 5 minutes.

  • Exotherm Alert: The reaction is exothermic. If the temperature exceeds 45°C, cool briefly with an ice bath.

  • Visual Validation: The solution will darken significantly (deep red to dark brown) as the o-nitroso intermediate forms, followed by the precipitation of the product.

Step 5: Completion & Isolation

  • Stir the mixture at room temperature for 3–4 hours.

  • Endpoint Check: TLC (5% MeOH in DCM). BFO (

    
    ) should be consumed; Product (
    
    
    
    ) appears as a polar spot.
  • Pour the reaction mixture into ice-cold water (50 mL) containing 1 mL of acetic acid (to neutralize residual base).

  • Collect the bright yellow/orange precipitate via vacuum filtration.

Step 6: Purification

  • Wash the filter cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Recrystallize from DMF/Ethanol (1:1) if high purity (>98%) is required.

  • Dry in a vacuum oven at 50°C for 6 hours (protected from light).

Quality Control & Characterization

The following data confirms the structure and purity of the self-validated product.

Expected Analytical Data
TechniqueParameterExpected Signal / ValueInterpretation
Appearance VisualBright Yellow/Orange PowderCharacteristic of QdNO chromophore.
IR Spectroscopy

3300–3450

(Doublet)
Primary amine stretching.[2]
IR Spectroscopy

2220–2230

Nitrile group (confirms 3-cyano).
IR Spectroscopy

~1350 & 1080

N-oxide functionality (Diagnostic).
1H NMR


8.0–8.5 ppm (Broad s, 2H)
Exchangeable with

.
1H NMR Aromatic

7.5–8.2 ppm (m, 4H)
Downfield shift due to N-oxide electron withdrawal.
Troubleshooting Guide
  • Low Yield / No Precipitate: Reaction may be too dilute. Concentrate the DMF solution before pouring into water. Ensure the water is ice-cold to force precipitation.

  • Dark/Tar Product: Thermal decomposition occurred. Keep reaction temperature < 40°C during base addition.

  • Product turns pale/white: Photochemical degradation. Ensure strict light exclusion during workup.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965). Enamines with Isobenzofuroxan: A Novel Synthesis of Quinoxaline-di-N-oxides. Journal of Organic Chemistry.

  • Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A versatile scaffold endowed with manifold activities. Mini-Reviews in Medicinal Chemistry.

  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Quinoxaline 1,4-Dioxides. Molecules.

  • ChemicalBook. Benzofuroxan Safety Data Sheet (SDS).

Sources

Application

High-Resolution TLC Separation of Quinoxaline N-Oxides: Protocol &amp; Mechanistic Insights

Introduction & Scope Quinoxaline 1,4-di-N-oxides (QdNOs) and their mono-N-oxide derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer activities (e....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quinoxaline 1,4-di-N-oxides (QdNOs) and their mono-N-oxide derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer activities (e.g., Carbadox, Olaquindox). However, their synthesis—typically via the oxidation of quinoxalines—often yields complex mixtures containing the unreacted parent heterocycle, the mono-N-oxide intermediate, and the desired di-N-oxide product.

Separating these species is chemically challenging due to the significant polarity shift introduced by the N-oxide moiety. This Application Note provides a rigorous, field-proven protocol for the Thin-Layer Chromatography (TLC) separation of these compounds. Unlike generic guides, this protocol addresses the specific physicochemical behavior of the N-oxide functionality on silica gel, offering strategies to overcome common issues like tailing and poor solubility.

Mechanistic Principles of Separation

To optimize separation, one must understand the molecular interactions at play. The separation on normal-phase silica gel is governed by the polarity and hydrogen-bonding capability of the analytes.

  • Parent Quinoxaline: Relatively non-polar, lacks strong hydrogen bond donors/acceptors compared to oxides.

  • Mono-N-oxide: Increased polarity due to the

    
     dipole.
    
  • 1,4-Di-N-oxide: Highest polarity. The two oxygen atoms act as strong hydrogen bond acceptors, interacting significantly with the silanol groups (Si-OH) of the stationary phase.

Retention Factor (


) Hierarchy: 


Visualization: Polarity & Retention Logic

PolarityLogic Parent Parent Quinoxaline (Low Polarity) Silica Silica Stationary Phase (Si-OH Groups) Parent->Silica Weak Interaction Mono Mono-N-oxide (Medium Polarity) Mono->Silica Moderate H-Bonding Di 1,4-Di-N-oxide (High Polarity) Di->Silica Strong H-Bonding (Slow Elution)

Figure 1: Mechanistic correlation between N-oxide functionalization, silica interaction, and elution behavior.

Materials & Reagents

Stationary Phase[1][2][3][4]
  • Standard: Silica Gel 60

    
     pre-coated aluminum or glass plates (200 µm layer thickness).
    
  • Critical Requirement: The

    
     fluorescent indicator is essential as quinoxalines are UV-active.
    
Mobile Phase Systems (Solvents)

Due to the varying polarity of derivatives, a single system is rarely sufficient.

  • System A (Low Polarity - for Parent/Mono separation):

    • Hexane : Ethyl Acetate (7:3 to 1:1 v/v)

  • System B (High Polarity - for Di-N-oxide isolation):

    • Dichloromethane (DCM) : Methanol (95:5 v/v)

  • System C (Anti-Tailing Modifier):

    • DCM : Methanol : Triethylamine (94:5:1 v/v)

    • Note: Basic nitrogen heterocycles often streak on acidic silica.[1] Triethylamine (TEA) neutralizes active silanol sites.

Experimental Protocol

Step 1: Sample Preparation

N-oxides often exhibit poor solubility in non-polar solvents.

  • Solvent: Dissolve samples in a minimum volume of DCM or Acetone . If solubility is an issue, use a DCM/MeOH (9:1) mixture.

  • Concentration: Target 1–5 mg/mL. Overloading causes "streaking" which masks close-running impurities.

Step 2: Plate Spotting[3]
  • Mark a baseline with a soft pencil 1.0 cm from the bottom edge.

  • Apply 1–2 µL of sample using a micro-capillary. Spot diameter should be < 3 mm .[2][1]

  • Co-spotting: Always spot the starting material (parent quinoxaline) alongside the reaction mixture to confirm conversion.

Step 3: Development
  • Chamber Saturation: Place filter paper in the developing chamber and wet with the mobile phase.[1] Close the lid and equilibrate for 5–10 minutes. Why? This prevents edge effects and ensures reproducible

    
     values.
    
  • Insert the plate. Ensure the solvent level is below the spotting line.[3]

  • Run until the solvent front reaches ~1 cm from the top.

Step 4: Visualization & Detection[6]
  • Primary (Non-Destructive): UV Lamp at 254 nm .[4]

    • Quinoxalines appear as dark spots (fluorescence quenching) against a bright green background.

    • Observation: Some N-oxides may exhibit intrinsic fluorescence (blue/yellow) under 365 nm UV.

  • Secondary (Staining): Iodine Chamber.[4][5][6]

    • Place plate in a jar with

      
       crystals. N-oxides turn yellow/brown. Useful if UV lamp is unavailable or for confirming non-conjugated impurities.[7]
      
Workflow Diagram

TLC_Workflow Start Start: Crude Reaction Mixture Solubility Dissolve in DCM/MeOH (9:1) Start->Solubility Spot Spot on Silica Gel 60 F254 (Include Co-spot) Solubility->Spot Decision Select Mobile Phase Spot->Decision SysA System A: Hex/EtOAc (For Non-polar impurities) Decision->SysA Low Polarity SysB System B: DCM/MeOH (For Di-N-oxides) Decision->SysB High Polarity Develop Develop in Saturated Chamber SysA->Develop SysB->Develop Visualize Visualize: UV 254nm (Check 365nm for fluorescence) Develop->Visualize

Figure 2: Step-by-step decision matrix for selecting solvent systems and processing plates.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Interaction between basic N-oxide and acidic Silica.[8]Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase.
No Movement (

)
Solvent system too non-polar.[1]Switch from Hexane/EtOAc to DCM/MeOH . Start with 2% MeOH and increase to 10%.
Poor Resolution Spots merge (Mono- and Di-N-oxide overlap).Use a gradient elution or multiple developments (run plate halfway, dry, run again).
"Ghost" Spots Decomposition on silica.N-oxides can be light/acid sensitive. Develop in the dark; limit exposure time on silica.

Data Analysis

Calculate the Retention Factor (


) for each spot to standardize results:


Target


 Range: 
For optimal separation (flash chromatography scale-up), aim for an 

between 0.2 and 0.3 for the target compound.
  • If

    
    : Reduce polarity (add more Hexane or DCM).
    
  • If

    
    : Increase polarity (add more MeOH or EtOAc).
    

References

  • MDPI. (2017). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Available at: [Link]

  • Chemistry LibreTexts. (2020). Thin Layer Chromatography (TLC) - Visualizing and Rf Values.[1] Available at: [Link]

  • ResearchGate. (2017).[8] Purification of N-oxides on column chromatography - Community Discussion. Available at: [Link]

  • Frontiers in Pharmacology. (2014). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 2-aminoquinoxaline N-oxide stability

Technical Support Center: 2-Aminoquinoxaline N-oxide Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-aminoquinoxaline N-oxide and its derivatives. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminoquinoxaline N-oxide

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-aminoquinoxaline N-oxide and its derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions focused on a critical experimental parameter: optimizing reaction temperature to ensure the stability of the N-oxide moiety. Our goal is to synthesize established scientific principles with practical, field-proven insights to help you navigate the challenges of working with this versatile yet sensitive scaffold.

Troubleshooting Guide: Temperature Optimization & Stability

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My reaction yield is low, and the crude product shows multiple unknown spots on TLC/LC-MS. Could this be thermal decomposition of the 2-aminoquinoxaline N-oxide?

A1: Yes, this is a classic symptom of thermal degradation. The N-oxide functional group in aromatic systems like quinoxaline is a 1,2-dipole with a relatively weak N-O bond (bond dissociation energy for pyridine N-oxide is ~63 kcal/mol)[1]. While generally more stable than aliphatic N-oxides, aromatic N-oxides can decompose at elevated temperatures, typically above 150 °C, though this can be significantly lower depending on the reaction environment[2].

Causality:

  • Deoxygenation: The most common degradation pathway is the loss of the oxygen atom to form the parent 2-aminoquinoxaline. This can be promoted by heat, trace metals, or reducing agents present in the reaction mixture[2][3].

  • Ring Rearrangement & Fragmentation: At higher temperatures, more complex rearrangements or fragmentation of the quinoxaline ring system can occur, leading to a complex mixture of byproducts. The introduction of the N-oxide group can weaken the molecule by elongating adjacent chemical bonds and decreasing aromaticity, making it more susceptible to such reactions[4][5].

Troubleshooting Protocol:

  • Re-run the reaction at a lower temperature. Start by decreasing the temperature by 20-30 °C. If the reaction is too slow, consider a longer reaction time.

  • Analyze a time-course study. Run the reaction at your original "high" temperature and a new "low" temperature. Take aliquots every hour and analyze by TLC or LC-MS. This will help you visualize the formation of byproducts over time and determine if degradation is time- and temperature-dependent.

  • Check your reagents for metal contaminants. If you are using metal catalysts or reagents not specifically designated as high-purity, consider purification or using a higher grade.

  • Implement inert atmosphere conditions. Although deoxygenation is the primary concern, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may be initiated at elevated temperatures.

Q2: I am planning a new synthesis. What is a safe starting temperature for a reaction involving a 2-aminoquinoxaline N-oxide derivative?

A2: A conservative and safe starting point is crucial. For most new reactions involving this scaffold, starting at or slightly above room temperature (25-40 °C) is highly recommended. Many standard reactions, such as condensations to form quinoxalines, traditionally use higher temperatures, but these conditions are often incompatible with the N-oxide moiety[6].

Logic & Rationale: The stability of your specific 2-aminoquinoxaline N-oxide derivative is influenced by multiple factors summarized in the table below. Without prior data, a cautious approach prevents the immediate loss of valuable starting material.

Table 1: Factors Influencing Thermal Stability of 2-Aminoquinoxaline N-oxide

FactorInfluence on StabilityRationale
Solvent Polarity Polar protic solvents may offer enhanced stability.The polar N+-O- bond is stabilized by polar solvents, particularly those capable of hydrogen bonding[2].
Presence of Metals Transition metals can significantly decrease stability.Metals can catalyze the reduction (deoxygenation) of the N-oxide[2].
pH of the Medium Strongly acidic or basic conditions can promote degradation.N-oxides are weakly basic and can be protonated. Extreme pH can catalyze hydrolysis or other decomposition pathways.
Substituents on the Ring Electron-withdrawing groups can sometimes stabilize the N-oxide.These groups can modulate the electronic structure of the heteroaromatic ring, influencing the N-O bond strength[1].

Workflow for Determining a Starting Temperature:

G cluster_0 Initial Assessment cluster_1 Thermal Hazard Evaluation (Optional but Recommended) start Have prior data on this or a similar analogue? yes Yes start->yes Yes no No start->no No use_data Use established temperature as starting point. yes->use_data start_low Start reaction at 25-40 °C. no->start_low dsc_tga Run DSC/TGA on starting material. start_low->dsc_tga For scale-up or sensitive substrates onset Identify decomposition onset temperature. dsc_tga->onset set_max Set maximum reaction temperature at least 40-50 °C below onset. onset->set_max

Caption: Workflow for selecting a safe initial reaction temperature.

Q3: How can I systematically determine the optimal reaction temperature for my specific substrate and solvent system to maximize yield while ensuring stability?

A3: A systematic temperature scouting study is the most effective method. This involves running a series of small-scale parallel reactions across a temperature gradient and monitoring both product formation and starting material degradation.

Experimental Protocol: Small-Scale Temperature Scouting

  • Setup: Prepare 5-6 identical small-scale reactions (e.g., 0.1 mmol scale) in parallel reaction vials or a multi-well reaction block. Ensure each reaction has identical concentrations of reactants, reagents, and solvent.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range could be: 30°C, 45°C, 60°C, 75°C, and 90°C.

  • Monitoring:

    • At set time points (e.g., 2, 4, 8, and 24 hours), withdraw a small, identical aliquot from each reaction.

    • Quench the aliquot immediately (e.g., by diluting in cold acetonitrile).

    • Analyze each quenched aliquot by a quantitative method, preferably HPLC or UPLC. Monitor the peak areas for your starting material, desired product, and any major degradation products.

  • Data Analysis:

    • Plot the percentage conversion to product versus time for each temperature.

    • Plot the percentage of remaining starting material versus time for each temperature.

    • Plot the formation of a key degradation product versus time for each temperature.

  • Optimization: The optimal temperature is the one that provides the highest yield of the desired product in a reasonable timeframe before significant formation of degradation byproducts begins. You are looking for the "sweet spot" where the rate of product formation is maximized relative to the rate of decomposition.

Q4: My reaction was successful at the 100 mg scale, but when I scaled up to 5 g, I observed significant decomposition and a runaway temperature. What happened?

A4: This is a classic and dangerous problem related to heat transfer during scale-up. The principles that govern reactions at the lab bench do not scale linearly to pilot or factory settings[7][8].

Causality: The Surface-Area-to-Volume Ratio

  • As you increase the volume of a reaction, its surface area does not increase proportionally. The volume increases by the cube of the radius (r³), while the surface area only increases by the square (r²).

  • Implication: A larger reaction volume has a much lower surface-area-to-volume ratio. Since heat is dissipated through the surface of the reactor, large-scale reactions are far less efficient at removing heat[7][9].

  • Result: If your reaction is even mildly exothermic, the heat generated can accumulate faster than it can be removed, causing the internal temperature to rise uncontrollably. This leads to accelerated reaction rates, increased heat production, and ultimately, rapid thermal decomposition[10].

Mitigation Strategies for Scale-Up:

  • Perform Reaction Calorimetry: Before any significant scale-up, use a reaction calorimeter (e.g., RC1) or Differential Scanning Calorimetry (DSC) to accurately measure the heat of reaction and determine the temperature at which any thermal decomposition events begin[7]. This provides critical safety data.

  • Control the Rate of Addition: Instead of adding all reagents at once, add the limiting reagent or the one that initiates the exothermic event slowly over time. This allows the cooling system to keep pace with the heat being generated.

  • Ensure Adequate Cooling and Agitation: Use a reactor with a powerful cooling jacket and efficient overhead stirring. Poor mixing can create localized "hot spots" where decomposition can initiate even if the bulk temperature appears normal[7][10].

  • Consider a "Semi-Batch" Process: Add reactants portion-wise, allowing the exotherm from each addition to subside before adding the next.

Caption: The critical impact of the surface-area-to-volume ratio on heat dissipation during scale-up.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for monitoring the stability of 2-aminoquinoxaline N-oxide in real-time? A: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It allows you to separate and quantify the starting material, product, and degradation products over time. Reverse-phase HPLC is commonly used for quinoxaline derivatives[11].

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): These thermal analysis methods are essential for assessing the inherent thermal stability of your compound before you run a reaction. TGA measures weight loss as a function of temperature, while DSC measures heat flow, allowing you to identify the exact onset temperature of decomposition[12][13].

  • NMR Spectroscopy: Useful for identifying the structure of unknown byproducts to understand the decomposition pathway.

Q: Does the choice of oxidizing agent used to synthesize the N-oxide affect its thermal stability? A: While the final product is the same, residual impurities from the oxidation step can affect stability. For example, using an excess of hydrogen peroxide (H₂O₂) can be problematic, as H₂O₂ can form stable hydrogen bonds with the N-oxide, making it difficult to remove completely. Residual H₂O₂ can act as an oxidant in subsequent steps, especially at higher temperatures, potentially leading to unwanted side reactions[2]. Using reagents like m-CPBA can leave acidic byproducts that also require thorough removal[1]. Always ensure rigorous purification of the N-oxide before use in subsequent reactions.

Q: Can I store solutions of 2-aminoquinoxaline N-oxide for extended periods? A: It is generally not recommended. Aromatic N-oxides are often hygroscopic and can be sensitive to light, which can cause photochemical decomposition[2][14]. For best results, prepare solutions fresh before use. If storage is necessary, use a polar protic solvent, store refrigerated (2-8 °C), protect from light, and blanket with an inert gas like argon. Perform a purity check (e.g., by HPLC) before using a stored solution.

References

  • Landquist, J. K. (1953). Quinoxaline N-oxides. Part III. Photochemical decomposition of quinoxaline mono- and di-N-oxides. Journal of the Chemical Society (Resumed), 2830. ()
  • Słoczyńska, K., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. ()
  • Akhtar, T., Huma, T., & Khan, K. M. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. ()
  • McNaughton, B. R., et al. (2019). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of Chemical Research. ()
  • Zhang, C., et al. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A. ()
  • Zhang, C., et al. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study.
  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
  • El-Gahami, M. A., & Albishri, H. M. (2013). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe.
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. ()
  • Reddit discussion. (2021).
  • Daugulis, O. (2015).
  • Ribeiro, M. F. P., et al. (2004).
  • Rivera, G., et al. (2011). Synthesis of quinoxaline 1, 4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures.
  • Ribeiro da Silva, M. A. V., et al. (2004).
  • Pérez-Bia, M. I., et al. (2011).
  • Essassi, E. M., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
  • CETCO. Simultaneous thermal analysis (tga-dta, tga-dsc). ()
  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. ()
  • Lilga, M. A. (2012). Challenges of scaling up chemical processes (based on real life experiences). AICHE. ()
  • González-Gaitano, G., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI. ()

Sources

Optimization

Technical Support Center: Precision Synthesis of 2-Aminoquinoxaline N-Oxides

Current Status: Operational Ticket Focus: Regiocontrol & Yield Optimization Assigned Specialist: Senior Application Scientist Executive Summary: The Regioselectivity Challenge In drug discovery, particularly for hypoxia-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Regiocontrol & Yield Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

In drug discovery, particularly for hypoxia-activated prodrugs (HAPs) and antimicrobial agents, the position of the N-oxide moiety in quinoxalines dictates biological efficacy. The synthesis of 2-aminoquinoxaline N-oxides presents a critical bifurcation:

  • N1-Oxide vs. N4-Oxide: In substituted quinoxalines, distinguishing between the N1 and N4 positions is electronically governed but synthetically difficult to control via direct oxidation.

  • Mono- vs. Di-N-Oxide: Controlling the oxidation state (1,4-dioxide vs. mono-oxide) requires precise stoichiometric and temperature management.

This guide prioritizes the Beirut Reaction (benzofuroxan cyclization) as the primary method for regiocontrol, treating direct oxidation as a secondary, late-stage functionalization route.

Module A: The Beirut Reaction (De Novo Synthesis)

Recommendation: Use this method for constructing the quinoxaline core with high regiochemical fidelity.[1]

The Mechanism & Tautomerism Trap

The Beirut reaction involves the reaction of benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) with active methylene compounds (e.g., malononitrile, cyanoacetates).

Critical Insight: Monosubstituted benzofuroxans exist in a rapid tautomeric equilibrium (e.g., 5-chloro


 6-chloro). The regioselectivity of the final quinoxaline depends on which tautomer reacts faster with the enolate.
  • Electron-Withdrawing Groups (EWGs): Generally favor the formation of 6-substituted quinoxaline 1,4-dioxides.

  • Electron-Donating Groups (EDGs): Often lead to mixtures or favor the 7-substituted isomer.

Standard Operating Procedure (SOP-BR-01)

Target: 3-Amino-2-cyanoquinoxaline 1,4-dioxide derivatives.

  • Reagents:

    • Substituted Benzofuroxan (1.0 eq)

    • Malononitrile (1.1 eq)

    • Base: Triethylamine (TEA) or Piperidine (catalytic to stoichiometric)

    • Solvent: Ethanol or Methanol (anhydrous preferred)

  • Procedure:

    • Dissolve benzofuroxan in EtOH (0.5 M concentration).

    • Add Malononitrile dropwise at ambient temperature.

    • Add TEA dropwise. Caution: Exothermic reaction.

    • Regiocontrol Step: For EWG-substituted benzofuroxans, maintain temp < 20°C to maximize kinetic control. For EDG, reflux may be required to overcome the energy barrier, though isomer mixtures are likely.

    • Stir for 2–4 hours. The product usually precipitates as a yellow/orange solid.

  • Purification:

    • Filtration is often sufficient. Recrystallize from DMF/EtOH if regioisomeric purity is <95%.

Visualizing the Pathway (Graphviz)

BeirutReaction BF Benzofuroxan (Tautomeric Mix) Inter Intermediate (Ring Opening) BF->Inter + Enolate (Base Cat.) Enolate Active Methylene (Enolate) Enolate->Inter Cycl Cyclization (N-Oxide Formation) Inter->Cycl Prod6 6-Substituted Quinoxaline 1,4-dioxide Cycl->Prod6 EWG Preference (Kinetic Control) Prod7 7-Substituted Quinoxaline 1,4-dioxide Cycl->Prod7 EDG Preference (Thermodynamic)

Caption: Figure 1. Mechanistic bifurcation in the Beirut reaction. EWGs typically drive the pathway toward 6-substituted products.

Module B: Direct Oxidation (Post-Synthesis Modification)

Recommendation: Use only when the quinoxaline core already exists and late-stage N-oxidation is required.

The Regioselectivity Problem

Direct oxidation of 2-aminoquinoxalines with mCPBA or peroxides is governed by the electron density of the ring nitrogens.

  • The 2-amino group is an electron donor by resonance, increasing electron density at N1 (para-like relationship) and N3 (ortho).

  • Steric Hindrance: If the amino group is bulky (e.g., -NHR), oxidation at N1 may be retarded, favoring N4 or leading to di-N-oxides.

Troubleshooting Table: Oxidant Selection
OxidantSelectivity ProfileRecommended ConditionsRisk Factor
mCPBA High reactivity, low regioselectivity.DCM, 0°C to RT. Use exactly 1.0 eq for mono-oxide.High risk of di-N-oxide formation. Difficult to separate acids.
H2O2 / Na2WO4 Green chemistry, slower.Water/Acetic Acid, 60°C.Requires heating, which may degrade sensitive substrates.
Oxone® Strong oxidant.[2]Acetone/Water, buffered pH.Can over-oxidize amino groups to nitro groups.

Troubleshooting & FAQ

Q1: My Beirut reaction yields a mixture of 6- and 7-isomers. How do I separate them?

Diagnostic: This is common with weak EWGs (e.g., -Cl, -Br). Solution:

  • Solvent Switch: Change from Ethanol to DMF or Acetonitrile . Polar aprotic solvents can sometimes shift the tautomeric equilibrium of the starting benzofuroxan.

  • Fractional Crystallization: The 6-isomer is often less soluble in hot ethanol than the 7-isomer.

  • Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5). The isomers typically have distinct Rf values due to dipole differences.

Q2: I am trying to synthesize the mono-N-oxide, but I keep getting the 1,4-dioxide.

Diagnostic: Over-oxidation is occurring. Solution:

  • Method: Switch from mCPBA to the Beirut Reaction using benzofuroxan (yields dioxide) vs. o-benzoquinone dioxime (yields dioxide) vs. o-nitroanilines (yields mono-oxide).

  • Correction: If using the Beirut reaction, you will get the 1,4-dioxide.[3] To get the mono-oxide, you must perform a selective deoxygenation using Sodium Dithionite (Na2S2O4) or PCl3.

Q3: The reaction turns black/tarry upon adding the base.

Diagnostic: Polymerization of the active methylene compound or decomposition of the N-oxide. Solution:

  • Temperature Control: The reaction is exothermic. Cool the vessel to 0°C before adding TEA.

  • Base Strength: Switch from TEA to a weaker base like Piperidine or K2CO3 (solid phase).

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Start Issue Identified Type Isomer Purity or Yield? Start->Type Purity Mixture of Isomers Type->Purity Yield Low Yield / Tarry Type->Yield CheckSub Check Benzofuroxan Substituent Purity->CheckSub EWG Strong EWG (NO2, CF3) CheckSub->EWG Weak Weak/EDG (Cl, Me, OMe) CheckSub->Weak Action1 Recrystallize (EtOH) 6-isomer precipitates EWG->Action1 Action2 Switch Solvent (DMF) or HPLC Prep Weak->Action2 Temp Check Temp Yield->Temp HighT Temp > 40°C Temp->HighT Action3 Cool to 0°C Add Base Slowly HighT->Action3

Caption: Figure 2. Decision matrix for resolving common synthetic failures in quinoxaline N-oxide production.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965). The reaction of benzofuroxan with enamines.[3][4] Tetrahedron Letters, 6(36), 3253-3256. Link

  • Monge, A., et al. (1995). Hypoxia-selective agents: Synthesis and cytotoxicity of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides.[5] Journal of Medicinal Chemistry. Link

  • Zhang, H., et al. (2020). Revision of the Regioselectivity of the Beirut Reaction of Monosubstituted Benzofuroxans. Letters in Organic Chemistry. Link

  • Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A versatile scaffold for the development of new bioactive compounds. Current Medicinal Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Handling 2-Aminoquinoxaline N-Oxide Samples

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-aminoquinoxaline N-oxide derivatives. This guide is designed to provide expert advice and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-aminoquinoxaline N-oxide derivatives. This guide is designed to provide expert advice and practical solutions to prevent the photodecomposition of these highly valuable yet photosensitive compounds. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these experimental best practices.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established principles of photochemistry and best practices in pharmaceutical handling.

Problem: I'm observing a new peak in my HPLC/LC-MS analysis after sample preparation.

Question: My baseline analysis of a newly synthesized 2-aminoquinoxaline N-oxide was clean. However, after preparing a solution for a bioassay and leaving it on the bench for a short period, I see a significant new peak in my chromatogram. Could this be degradation?

Answer: Yes, this is a classic sign of photodecomposition. Quinoxaline N-oxides are known to be sensitive to UV and even visible light.[1] Exposure to ambient laboratory light can be sufficient to induce a photochemical rearrangement, leading to the formation of degradation products.

The underlying mechanism often involves the N-oxide group absorbing light energy, leading to an excited state. This can then rearrange through a highly strained oxaziridine intermediate to form more stable isomers, such as 3-oxoquinoxaline 1-N-oxides.[1][2] This structural change alters the compound's polarity and mass, resulting in a new, distinct peak in your analysis.

Immediate Corrective Actions:
  • Protect from Light: Immediately wrap your sample vials and any solutions in aluminum foil or use amber-colored glassware to block light exposure.[3][4]

  • Work in Subdued Light: Perform all subsequent manipulations in a dimly lit area or under lighting with longer wavelengths (e.g., brown or red light), which are less energetic and less likely to cause photodegradation.[3][4] Wavelengths between 300 nm and 500 nm are typically the most damaging.[3]

  • Re-analyze: Prepare a fresh solution from your stock solid material, following the light-protection protocols below, and re-analyze to confirm that the new peak does not appear.

Problem: The potency of my compound seems to decrease in solution over time, even when stored in the dark.

Question: I've prepared a stock solution of a 2-aminoquinoxaline N-oxide in methanol. I store it in a closed vial inside a refrigerator, but its measured activity in my assays is inconsistent and generally decreases over a few days. What could be happening?

Answer: While light is the primary concern, other factors like solvent choice, pH, and temperature can also influence the stability of N-oxide compounds.[5][6]

  • Solvent Effects: N-oxides are stabilized by polar protic solvents like water and alcohols through strong hydrogen bonding.[6] However, the choice of solvent can still impact stability. Some N-oxides have shown greater stability in acetonitrile compared to methanol, particularly in complex biological matrices.[5] It is crucial to validate the stability of your specific compound in your chosen solvent.

  • pH Instability: N-oxides are generally most stable in neutral to acidic conditions.[5][6] If your solvent is not buffered or becomes slightly alkaline, it can accelerate degradation. Aromatic N-oxides are weak bases, and their stability can be pH-dependent.[6][7]

  • Thermal Stress: While refrigeration is good practice, some thermally unstable N-oxides can still degrade slowly at 2-8°C.[8] For long-term storage of solutions, freezing at -20°C or -80°C is often recommended.[5]

Troubleshooting Workflow for Solution Instability:

This workflow helps diagnose the root cause of decreasing sample potency.

G cluster_0 Start: Inconsistent Potency Observed cluster_1 Investigation Steps cluster_2 Solutions cluster_3 Outcome start Inconsistent Potency in Solution check_light Is the solution fully protected from light? start->check_light check_solvent Is the solvent validated for stability? check_light->check_solvent Yes sol_light Implement Strict Light Protection (Amber Vials, Foil) check_light->sol_light No check_ph Is the pH of the solution controlled and appropriate? check_solvent->check_ph Yes sol_solvent Perform Stability Study: Compare Acetonitrile vs. Methanol. Use fresh, high-purity solvent. check_solvent->sol_solvent No check_temp Is storage temperature optimal (-20°C or lower)? check_ph->check_temp Yes sol_ph Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). check_ph->sol_ph No sol_temp Aliquot and store at -80°C for long-term use. Avoid freeze-thaw cycles. check_temp->sol_temp No end_node Stable Sample Achieved check_temp->end_node Yes sol_light->check_solvent sol_solvent->check_ph sol_ph->check_temp sol_temp->end_node

Caption: Troubleshooting workflow for diagnosing solution instability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of photodecomposition for 2-aminoquinoxaline N-oxides?

The photodecomposition of quinoxaline N-oxides is a photochemical rearrangement reaction. When the molecule absorbs photons of a specific energy (typically in the UV-A and blue light range), it is promoted to an electronically excited state.[9] From this state, the molecule can undergo isomerization to a transient, high-energy oxaziridine intermediate. This three-membered ring is unstable and rapidly rearranges to a more thermodynamically stable product, often a quinoxalone derivative.[1][2] The exact products can vary depending on the substituents on the quinoxaline ring and the solvent used.[10]

Caption: Simplified photodecomposition pathway of a quinoxaline N-oxide.

Q2: What are the ideal conditions for storing solid and solution samples?

Proper storage is the most critical step in preventing degradation. The following table summarizes the recommended conditions based on best practices for handling photosensitive pharmaceutical compounds.[11]

ParameterSolid Samples (Powder)Stock Solutions
Container Amber glass vials with tight-fitting caps.[12]Amber glass vials, or clear vials completely wrapped in aluminum foil.[4]
Light Condition Store in complete darkness (e.g., inside a closed box in a cabinet).Store in complete darkness.
Temperature 2-8°C for short-term. -20°C for long-term (>1 month).-20°C to -80°C. Aliquot to avoid repeated freeze-thaw cycles.[5]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) if the compound is also sensitive to oxidation.Degas solvent before use and store under an inert atmosphere if necessary.
Solvent Choice N/AHigh-purity, anhydrous grade. Acetonitrile is often a good first choice. Validate stability in your chosen solvent.[5]

Q3: How can I experimentally confirm the photostability of my specific 2-aminoquinoxaline N-oxide derivative?

You should perform a forced degradation or stress testing study. The International Council for Harmonisation (ICH) provides detailed guidelines (specifically ICH Q1B) for photostability testing of new drug substances.[13][14][15] A simplified protocol for a research setting is provided below.

Protocol: Basic Photostability Stress Test

This protocol helps you assess the intrinsic photostability of your compound and validate your handling procedures.

Objective: To determine if a compound degrades under controlled light exposure and to identify potential degradation products.

Materials:

  • Your 2-aminoquinoxaline N-oxide sample.

  • Calibrated light source providing both visible and near-UV light (as per ICH Q1B, an overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/m² is the standard for confirmatory studies).[13]

  • "Dark" control sample container (e.g., a vial wrapped completely in aluminum foil).

  • "Light-exposed" sample container (e.g., a clear quartz cuvette or thin-film cast on a glass slide).

  • Validated analytical method (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Preparation: Prepare two identical samples of your compound. This can be a solution in a stable solvent (e.g., acetonitrile) or a thin solid film.

  • Control Sample: Place one sample in the "dark" control container. This sample will be kept alongside the exposed sample but shielded from light.

  • Exposure: Place the second sample in the light-exposed container and position it within the photostability chamber. Place the dark control next to it to ensure identical temperature conditions.

  • Initiate Exposure: Turn on the light source and expose the samples for a defined period. It is wise to test at several time points (e.g., 4, 8, 12, 24 hours) to understand the degradation kinetics.

  • Analysis: At each time point, withdraw an aliquot from both the light-exposed and dark control samples.

  • Quantify: Analyze the samples using your validated analytical method. Compare the chromatograms of the exposed sample to the dark control and a T=0 reference standard.

  • Interpretation:

    • No Change: If the exposed sample is identical to the dark control, your compound is stable under these conditions.

    • Degradation: If new peaks appear or the main peak area decreases in the exposed sample but not the dark control, your compound is photolabile. The difference between the control and exposed sample quantifies the extent of photodegradation.

Q4: Are there any chemical additives that can protect my sample from photodecomposition?

Yes, in some formulations, certain excipients can help protect against photodegradation.[3] These often work by one of two mechanisms:

  • UV Absorbers: These molecules absorb damaging UV radiation more effectively than the drug substance, essentially acting as a chemical sunscreen.

  • Antioxidants/Free Radical Scavengers: If the photodegradation mechanism involves free radicals, antioxidants like ascorbic acid or beta-carotene can quench these reactive species and prevent degradation.[12]

However, adding stabilizers is not a simple solution. You must ensure the additive is compatible with your compound and does not interfere with your downstream experiments or assays. For most early-stage research, the most reliable method of protection is the rigorous exclusion of light.

References
  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • BenchChem. (n.d.). Improving the stability of Integerrimine N-oxide in analytical solvents.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • Albini, A., et al. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC.
  • American Society of Health-System Pharmacists. (n.d.). Light-Sensitive Injectable Prescription Drugs. PMC.
  • Rosenau, T., et al. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Kumar, A. (2025). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS.
  • As-hab, M., et al. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC - NIH.
  • Gedefaw, D., et al. (2018). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. USP Electronic Research Repository.
  • Malesuik, M. D., et al. (2026). pH effect on stability and kinetics degradation of nitazoxanide in solution.
  • Spence, G. G., et al. (n.d.). Photochemistry of N-oxides.
  • Raines, K. D., et al. (n.d.). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PMC.
  • Lohse, C., et al. (n.d.). Primary photoprocesses in isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 2.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Aminoquinoxaline N-Oxide vs. Dioxide

Executive Summary This guide provides a technical analysis of the structure-activity relationship (SAR) between 2-aminoquinoxaline 1,4-di-N-oxides (QdNOs) and their mono-N-oxide counterparts. The Core Finding: The 1,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structure-activity relationship (SAR) between 2-aminoquinoxaline 1,4-di-N-oxides (QdNOs) and their mono-N-oxide counterparts.

The Core Finding: The 1,4-di-N-oxide moiety acts as a bioreductive trigger .[1][2] Experimental data confirms that the dioxide form is a potent prodrug (MIC values often <1.0 µg/mL), while the mono-N-oxide is typically a significantly less active or inactive metabolite (MIC >128 µg/mL). The "second oxygen" at the N4 position is not merely structural; it elevates the redox potential, allowing the molecule to accept electrons from bacterial or hypoxic mammalian reductases, generating cytotoxic free radicals.

The Pharmacophore: Structural Divergence

The biological potency of quinoxalines hinges on the oxidation state of the pyrazine nitrogen atoms.

  • 1,4-Di-N-oxide (Dioxide): The active pharmacophore.[3][4] It possesses high electron affinity, facilitating single-electron reduction.

  • Mono-N-oxide (Monoxide): The metabolic product. It lacks the electronic instability required to generate significant radical species under physiological conditions.

Synthesis Workflow: The Beirut Reaction

The industry-standard method for synthesizing the active dioxide core is the Beirut Reaction , which yields the 1,4-dioxide directly. The mono-oxide is usually obtained via controlled deoxygenation or specific oxidative pathways.

SynthesisWorkflow Benzofuroxan Benzofuroxan (Precursor) Dioxide 2-Aminoquinoxaline 1,4-Di-N-Oxide (ACTIVE DRUG) Benzofuroxan->Dioxide Beirut Reaction Nitrile Active Methylene Nitrile (R-CH2-CN) Nitrile->Dioxide Base Base Catalyst (Et3N or KOH) Base->Dioxide Reduction Bioreduction / Chemical Reduction Dioxide->Reduction Monoxide 2-Aminoquinoxaline Mono-N-Oxide (INACTIVE METABOLITE) Reduction->Monoxide Loss of O

Figure 1: Synthetic pathway distinguishing the generation of the active dioxide scaffold via the Beirut reaction and its subsequent reduction to the monoxide.

Mechanism of Action: The Bioreductive Switch

The superior activity of the dioxide over the monoxide is driven by Redox Cycling . The dioxide acts as a "Trojan horse," entering the cell and undergoing enzymatic reduction (by reductases like aldehyde oxidase or cytochrome P450) only in anaerobic or hypoxic environments.

The Radical Cascade
  • Step 1: The 1,4-dioxide accepts an electron to form a radical anion.

  • Step 2: Under hypoxia (bacteria or tumor), this radical fragments, releasing Hydroxyl radicals (•OH) and Superoxide anions .

  • Step 3: These radicals cause irreversible DNA double-strand breaks.

  • Outcome: The molecule is reduced to the mono-N-oxide , which accumulates as a non-toxic waste product.

Why the Monoxide Fails: The mono-N-oxide has a much more negative reduction potential. It resists further reduction by cellular enzymes, meaning it cannot generate the radical burst required for cytotoxicity [1, 2].

Mechanism Drug QdNO (Dioxide) Prodrug Radical Radical Anion Intermediate (CYTOTOXIC AGENT) Drug->Radical +1e- (Reduction) Enzyme Reductase Enzyme (Anaerobic/Hypoxic) Enzyme->Radical Oxygen O2 (Aerobic) Radical->Oxygen O2 present Damage Strand Breaks & Cell Death Radical->Damage Radical Attack Metabolite Mono-N-Oxide (Inactive) Radical->Metabolite Final Reduction FutileCycle Futile Cycling (Re-oxidation) Oxygen->FutileCycle FutileCycle->Drug Detoxification DNA Bacterial/Tumor DNA DNA->Damage

Figure 2: The bioreductive activation pathway. Note that the Mono-N-Oxide is the endpoint (waste), while the radical intermediate drives toxicity.

Comparative SAR Analysis

The following data demonstrates the stark contrast in potency between the dioxide and monoxide forms.

Antibacterial Potency (Anaerobic)

In anaerobic bacteria (Clostridium perfringens, Brachyspira hyodysenteriae), the dioxide moieties are essential. Removal of even one oxygen (forming the mono-oxide) results in a complete loss of efficacy.

Table 1: Comparative MIC Values (µg/mL) Data adapted from comparative metabolic studies of Olaquindox/Cyadox analogs [1].

Compound StructureC. perfringens MICB. hyodysenteriae MICActivity Status
1,4-Di-N-Oxide (Parent) 1.0 0.03 - 0.06 Highly Active
1-Mono-N-Oxide (Metabolite)> 128> 128Inactive
4-Mono-N-Oxide (Metabolite)> 128> 128Inactive
Quinoxaline (Deoxy)> 128> 128Inactive

SAR Insight: The >100-fold difference in MIC confirms that the antibacterial activity is not inherent to the quinoxaline ring itself but is exclusively driven by the N-oxide radical generation mechanism.

Hypoxia Selectivity (Antitumor)

In oncology, 2-aminoquinoxaline 1,4-dioxides are designed to target solid tumors with hypoxic cores.[5][6]

  • Hypoxia Cytotoxicity Ratio (HCR): A measure of selectivity (Toxicity in Hypoxia / Toxicity in Oxygen).[2]

  • Key Finding: 1,4-dioxides like Q-85 HCl achieve HCRs > 150, whereas mono-oxides show negligible selectivity [3].

Substituent Effects (Electronic Tuning)

Modifying the benzene ring (positions 6 and 7) alters the reduction potential (


).
Substituent (R6/R7)Electronic EffectImpact on ReductionBiological Consequence
-Cl, -CF3, -F Electron Withdrawing (EWG)Easier to reduce (more positive

)
Increased Potency (Lower MIC/IC50)
-CH3, -OCH3 Electron Donating (EDG)Harder to reduceDecreased Potency

Experimental Protocols

Protocol A: Synthesis of 2-Aminoquinoxaline 1,4-Dioxides (Beirut Reaction)

Scope: Generation of the active pharmacophore.

  • Reagents: Dissolve Benzofuroxan (10 mmol) and the appropriate active methylene nitrile (e.g., malononitrile for 2-amino-3-cyano derivatives) (11 mmol) in DMF (20 mL).

  • Catalysis: Add Triethylamine (

    
    ) dropwise (catalytic amount) while stirring.
    
  • Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Dioxides typically fluoresce yellow/orange under UV).

  • Purification: Pour mixture into ice-cold water. Filter the yellow precipitate. Recrystallize from Ethanol/DMF.

  • Validation: Confirm 1,4-dioxide structure via FTIR (N-O stretch ~1350 cm⁻¹) and absence of Monoxide peaks.

Protocol B: Determination of Hypoxia Selectivity (HCR)

Scope: Differentiating Dioxide activity from Monoxide inactivity.

  • Cell Line: Use V79 or Caco-2 cells.

  • Conditions:

    • Aerobic: 95% Air / 5% CO2.

    • Hypoxic:[5][6][7] 95% N2 / 5% CO2 (Strict anaerobic chamber, <10 ppm O2).

  • Dosing: Treat cells with graded concentrations (0.1 – 100 µM) of the Dioxide and the synthesized Monoxide control for 4 hours.

  • Assay: Wash cells, re-plate in aerobic media, and incubate for colony formation (Clonogenic Assay).

  • Calculation:

    
    
    
    • Target Result: Dioxide HCR > 50; Monoxide HCR ≈ 1.

References

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides. Frontiers in Pharmacology. (2016). Demonstrates the necessity of the di-N-oxide moiety for antibacterial activity against anaerobes.

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. (2016). A comprehensive review of the SAR, toxicity, and bioreductive mechanisms.

  • Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Journal of Pharmacology. (2006). Establishes the Hypoxia Cytotoxicity Ratio (HCR) superiority of dioxides over metabolites.

  • Reduction Potential Predictions for Thirty-Seven 1,4-di-N-Oxide Quinoxaline-2-Carboxamide Derivatives. Molecules. (2023). Computational analysis of substituent effects on reduction potentials.

Sources

Comparative

Comparative Toxicology Guide: 2-Aminoquinoxaline N-Oxide vs. Parent Quinoxaline

Part 1: Executive Summary & Chemical Profile This guide provides a technical comparison between the parent heterocycle Quinoxaline and its oxidized derivative, 2-Aminoquinoxaline N-oxide (specifically focusing on the bio...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

This guide provides a technical comparison between the parent heterocycle Quinoxaline and its oxidized derivative, 2-Aminoquinoxaline N-oxide (specifically focusing on the bioactive 1,4-di-N-oxide and mono-N-oxide pharmacophores).

The Core Verdict: The presence of the N-oxide moiety acts as a toxicological switch . While the parent quinoxaline exhibits moderate toxicity primarily through hepatic hydroxylation, the N-oxide derivative functions as a bioreductive alkylating agent . It undergoes enzymatic reduction to generate reactive oxygen species (ROS) and carbon-centered radicals, resulting in significantly higher genotoxicity and hypoxia-selective cytotoxicity.

Physicochemical & Structural Comparison
FeatureParent Quinoxaline2-Aminoquinoxaline N-Oxide (2-AQNO)
Molecular Structure Bicyclic aromatic heterocycle (Benzene + Pyrazine)Quinoxaline core + Amino group (C2) + N-Oxide (N1/N4)
Redox Potential Stable; resistant to reduction under physiological conditions.High electron affinity; easily reduced by cellular reductases (e.g., DT-diaphorase, P450).
Solubility Moderate lipophilicity (LogP ~1.3).Increased polarity due to N-O dipoles; lower LogP.
Primary Reactivity Electrophilic substitution; oxidation at C2/C3.Bioreduction : N-O bond cleavage releases hydroxyl radicals.

Part 2: Mechanistic Toxicology (The "Why")

The divergence in toxicity profiles is driven by the Bioreductive Activation Hypothesis .

Parent Quinoxaline: Oxidative Metabolism

The parent compound is relatively inert regarding direct DNA interaction. Its metabolism is primarily oxidative, mediated by aldehyde oxidase and Xanthine Oxidase (XO), converting it to 2-hydroxyquinoxaline and subsequently 2,3-dihydroxyquinoxaline. These metabolites are polar and rapidly excreted.

2-Aminoquinoxaline N-Oxide: The Radical Generator

The N-oxide derivative mimics hypoxia-activated prodrugs (HAPs) like Tirapazamine. The toxicity mechanism follows a three-step cascade:

  • One-Electron Reduction: Enzymes (cytochrome P450 reductase or xanthine oxidase) transfer a single electron to the N-oxide, forming a radical anion.

  • Futile Cycling (Normoxia): In the presence of oxygen, the radical anion is re-oxidized back to the parent N-oxide, generating Superoxide (

    
    ). This causes oxidative stress but limits direct DNA damage.
    
  • Radical Fragmentation (Hypoxia): In low oxygen (hypoxic tissues or solid tumors), the radical anion is not re-oxidized. Instead, it fragments to release a hydroxyl radical (

    
    ) and a stable DNA-reactive intermediate.
    
Visualization: The Bioreductive Toxicity Pathway

Bioreduction_Pathway cluster_toxicity Toxicity Mechanism Q_Parent Parent Quinoxaline Metabolite Deoxy-Metabolite (Excretion) Q_Parent->Metabolite Oxidation (Aldehyde Oxidase) Q_NO 2-Aminoquinoxaline N-Oxide Radical Radical Anion Intermediate Q_NO->Radical 1e- Reduction (P450 Reductase) Radical->Q_NO O2 present (Futile Cycle) ROS Superoxide (O2-) (Oxidative Stress) Radical->ROS Generates DNA_Damage DNA Strand Breaks (Genotoxicity) Radical->DNA_Damage Hypoxia (OH radical release) Radical->Metabolite 2e- Reduction

Caption: Comparative metabolic fate. The N-oxide pathway (blue) leads to radical generation and DNA damage, whereas the parent pathway (grey) favors detoxification.

Part 3: Comparative Toxicological Data

The following data summarizes the consensus from studies on Quinoxaline-1,4-di-N-oxides (QdNOs) versus their deoxygenated counterparts.

Table 1: Genotoxicity & Cytotoxicity Profile
AssayParent Quinoxaline2-Aminoquinoxaline N-OxideInterpretation
Ames Test (TA98/TA100) Negative/Weak Positive (+/- S9)N-oxide moiety is a "structural alert" for mutagenicity via frameshift mutations.
Micronucleus Assay Low frequency of MN formation.High frequency Indicates clastogenicity (chromosomal breakage) driven by ROS.
Hypoxia Cytotoxicity Ratio (HCR) ~1.0 (Non-selective)15 - 100 Highly selective toxicity to hypoxic cells; spare normal oxygenated tissue.
ROS Generation (DCFH-DA) BaselineSignificant Increase Direct evidence of oxidative stress mechanism.
LD50 (Murine, i.p.) > 500 mg/kg (Est.)~80 - 150 mg/kgN-oxide increases acute systemic toxicity.

Critical Insight: The amino group at position 2 generally lowers the reduction potential compared to electron-withdrawing groups (like -Cl or -CN), potentially mitigating some toxicity compared to other QdNOs, but it remains significantly more toxic than the parent quinoxaline.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, use the following standardized workflows.

Protocol A: Hypoxia-Selective Cytotoxicity Assessment

Objective: Determine if the toxicity is mechanism-based (bioreductive) or non-specific.

  • Cell Line Preparation: Seed V79 or HepG2 cells in 96-well plates (5,000 cells/well).

  • Drug Exposure: Treat cells with serial dilutions (0.1 µM – 100 µM) of Quinoxaline and 2-AQNO.

  • Atmospheric Control (The Variable):

    • Set A (Normoxia): Incubate in standard 95% air / 5% CO2.

    • Set B (Hypoxia): Incubate in an anaerobic chamber (

      
      ).
      
  • Incubation: 4 hours drug exposure, followed by washing and 24-hour recovery in normoxia.

  • Readout: MTT Assay (Absorbance at 570 nm).

  • Validation Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR).

    
    
    
    • Result: If HCR > 5, the compound acts via N-oxide bioreduction. Parent Quinoxaline will show HCR

      
       1.
      
Protocol B: ROS Detection via Flow Cytometry

Objective: Quantify oxidative stress induction.

  • Probe Loading: Incubate cells with 10 µM DCFH-DA (Dichlorofluorescin diacetate) for 30 mins.

  • Treatment: Add 2-AQNO or Quinoxaline (at IC50 concentration).

  • Time Course: Harvest cells at 1h, 3h, and 6h.

  • Analysis: Flow cytometry (Ex/Em: 488/525 nm).

  • Control: Use N-Acetylcysteine (NAC) as a negative control (ROS scavenger). If NAC rescues cell viability, toxicity is ROS-dependent.

Visualization: Experimental Decision Tree

Safety_Assessment Start Compound Screening Ames Ames Test (Salmonella TA98) Start->Ames Result_Ames Mutagenic? Ames->Result_Ames Hypoxia_Assay Hypoxia Cytotoxicity (Normoxia vs Hypoxia) Result_Ames->Hypoxia_Assay Yes Safe Low Genotoxicity Risk (Likely Parent Q) Result_Ames->Safe No HCR_Calc HCR > 5? Hypoxia_Assay->HCR_Calc Mech_Check ROS Assay (+/- Antioxidants) HCR_Calc->Mech_Check Yes HCR_Calc->Safe No Risk High Genotoxicity Risk (Bioreductive N-Oxide) Mech_Check->Risk ROS Confirmed

Caption: Decision matrix for distinguishing general toxicity from N-oxide mediated bioreductive toxicity.

References

  • Ganley, B., et al. (2001). "Hypoxia-Selective Cytotoxicity of Quinoxaline 1,4-Di-N-Oxides." Bioorganic & Medicinal Chemistry Letters. Link

  • An, H., et al. (2024). "Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides."[1][2] Chemical Research in Toxicology. Link

  • Zarranz, B., et al. (2004). "Synthesis and anticancer activity of new 3-substituted-2-quinoxalinecarbonitrile 1,4-di-N-oxides." Bioorganic & Medicinal Chemistry. Link

  • Wang, X., et al. (2016). "Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites." Food and Chemical Toxicology. Link

  • Vicente, E., et al. (2009). "Quinoxaline 1,4-di-N-oxide derivatives as new potential antitubercular agents." Arzneimittelforschung. Link

Sources

Validation

A Comparative Guide to the Synthesis of 2-Aminoquinoxaline N-Oxides: An Evaluation of Reproducibility and Protocol Efficiency

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents has positioned 2-aminoquinoxaline N-oxides as a scaffold of significant interest in medicinal chemistry. Their divers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has positioned 2-aminoquinoxaline N-oxides as a scaffold of significant interest in medicinal chemistry. Their diverse biological activities, including anticancer, antibacterial, and antiparasitic properties, have spurred the development of various synthetic protocols. This guide provides an in-depth technical comparison of established methods for the synthesis of 2-aminoquinoxaline N-oxides, with a critical focus on the reproducibility, efficiency, and underlying mechanistic principles of each protocol. Experimental data from peer-reviewed literature is presented to offer an objective analysis for researchers navigating the synthesis of these promising compounds.

The Significance of 2-Aminoquinoxaline N-Oxides in Drug Discovery

Quinoxaline N-oxides, as a class of heterocyclic compounds, have demonstrated a broad spectrum of pharmacological activities.[1] The introduction of an amino group at the 2-position, often in conjunction with other functional groups, has been shown to modulate and enhance these biological effects, making 2-aminoquinoxaline N-oxides particularly attractive for drug development programs.[2] The N-oxide moieties are crucial for their biological action, often acting as bioreductive prodrugs that are selectively activated under hypoxic conditions, a characteristic of many solid tumors.[3]

The Beirut Reaction: A Cornerstone in Quinoxaline N-Oxide Synthesis

The Beirut reaction, first described in 1965, remains the most prominent and widely utilized method for the synthesis of quinoxaline 1,4-dioxides.[2] This reaction typically involves the condensation of a benzofuroxan (benzofurazan-N-oxide) with a compound containing an active methylene group, such as β-dicarbonyl compounds or, pertinently for this guide, active methylene nitriles like malononitrile to yield 2-amino-3-cyanoquinoxaline-1,4-dioxides.[4][5]

General Workflow of 2-Aminoquinoxaline N-Oxide Synthesis via the Beirut Reaction

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzofuroxan Benzofuroxan Base-Catalyzed Condensation (Beirut Reaction) Base-Catalyzed Condensation (Beirut Reaction) Benzofuroxan->Base-Catalyzed Condensation (Beirut Reaction) Active Methylene Nitrile (e.g., Malononitrile) Active Methylene Nitrile (e.g., Malononitrile) Active Methylene Nitrile (e.g., Malononitrile)->Base-Catalyzed Condensation (Beirut Reaction) 2-Amino-3-cyanoquinoxaline-1,4-dioxide 2-Amino-3-cyanoquinoxaline-1,4-dioxide Base-Catalyzed Condensation (Beirut Reaction)->2-Amino-3-cyanoquinoxaline-1,4-dioxide

Caption: General workflow for the synthesis of 2-aminoquinoxaline N-oxides.

Mechanistic Insights into the Beirut Reaction

The generally accepted mechanism of the Beirut reaction commences with the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks one of the electrophilic nitrogen atoms of the benzofuroxan ring. Subsequent ring-opening of the benzofuroxan, followed by an intramolecular cyclization and dehydration, leads to the formation of the quinoxaline 1,4-dioxide ring system.[6][7] The choice of base and solvent can significantly influence the reaction rate and yield, impacting the overall reproducibility of the protocol.

Comparative Analysis of Synthesis Protocols

This section presents a detailed comparison of two distinct protocols for the synthesis of 2-amino-3-cyanoquinoxaline-1,4-dioxide, a representative example of a 2-aminoquinoxaline N-oxide. The protocols are evaluated based on their reaction conditions, reported yields, and potential for scalability and reproducibility.

Protocol 1: Triethylamine-Catalyzed Synthesis in an Organic Solvent

This widely cited method employs a mild organic base, triethylamine, in a polar aprotic solvent such as dimethylformamide (DMF).

Experimental Protocol:

  • Equimolar amounts of the substituted benzofuroxan and malononitrile are dissolved in DMF.

  • 1.5 equivalents of triethylamine (Et₃N) are added to the solution.

  • The reaction mixture is stirred at room temperature for a specified duration (typically 24-72 hours), often monitored by thin-layer chromatography (TLC).

  • The product is typically isolated by precipitation upon the addition of a less polar solvent like ethanol, followed by filtration and recrystallization.[5]

Protocol 2: Potassium Hydroxide-Mediated Synthesis

This protocol utilizes a stronger inorganic base, potassium hydroxide (KOH), and may be performed in various solvents, including DMF.

Experimental Protocol:

  • Equimolar amounts of the substituted benzofuroxan and malononitrile are dissolved in DMF.

  • 1.5 equivalents of powdered potassium hydroxide (KOH) are added to the mixture.

  • The reaction is typically allowed to proceed at a controlled temperature (e.g., in a freezer) for 24-72 hours.

  • Work-up involves dilution with a cold alcohol, filtration of the precipitated product, and subsequent recrystallization.[5]

ParameterProtocol 1 (Triethylamine)Protocol 2 (Potassium Hydroxide)
Base Triethylamine (Et₃N)Potassium Hydroxide (KOH)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature Room TemperatureControlled low temperature (e.g., freezer)
Reaction Time 24 - 72 hours24 - 72 hours
Reported Yield Moderate to GoodModerate to Good
Work-up Precipitation with alcoholPrecipitation with alcohol

Reproducibility and Key Experimental Considerations

The reproducibility of the Beirut reaction for the synthesis of 2-aminoquinoxaline N-oxides can be influenced by several factors:

  • Purity of Starting Materials: The purity of the benzofuroxan and the active methylene nitrile is critical. Impurities can lead to side reactions and lower yields.

  • Choice of Base: The strength and solubility of the base play a crucial role. While triethylamine is a milder and more soluble base, potentially leading to a more controlled reaction, potassium hydroxide is a stronger base that can accelerate the reaction but may also promote side reactions if not carefully controlled.

  • Temperature Control: Exothermic reactions can occur, especially with stronger bases. Maintaining a consistent and controlled temperature is essential for reproducible yields and to minimize the formation of byproducts.

  • Solvent Effects: The choice of solvent can affect the solubility of reagents and intermediates, thereby influencing the reaction rate and outcome. DMF is a common choice due to its high polarity and ability to dissolve a wide range of organic compounds.

  • Work-up Procedure: The method of product isolation and purification can significantly impact the final yield and purity. Consistent and well-defined work-up procedures are necessary for reproducibility.

Alternative Synthetic Routes

While the Beirut reaction is the dominant method, alternative strategies for the synthesis of quinoxaline derivatives exist, which could be adapted for the synthesis of 2-aminoquinoxaline N-oxides.

Synthesis from o-Nitroanilines

One potential alternative route involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, catalyzed by an iron complex.[8] This method offers a one-pot synthesis of quinoxalines. While this approach does not directly yield N-oxides, subsequent oxidation of the resulting quinoxaline could provide the desired products. Further research is needed to explore the feasibility and efficiency of this route for 2-aminoquinoxaline N-oxides.

Another approach involves the base-catalyzed cyclization of ortho-nitroalkylaminoquinolines to afford imidazoquinoline N-oxides.[9] This methodology, while leading to a fused imidazole ring system, demonstrates the principle of intramolecular cyclization of a nitro-substituted aniline derivative to form an N-oxide, which could potentially be adapted for the synthesis of 2-aminoquinoxaline N-oxides.

Characterization of 2-Aminoquinoxaline N-Oxides

The synthesized 2-aminoquinoxaline N-oxides are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the successful formation of the quinoxaline ring and the presence of the amino and other functional groups.[10]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of functional groups, such as the N-O stretching of the N-oxide, the N-H stretching of the amino group, and the C≡N stretching of the nitrile group.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

Conclusion

The synthesis of 2-aminoquinoxaline N-oxides is a critical step in the development of new therapeutic agents. The Beirut reaction, particularly with active methylene nitriles, stands out as the most established and versatile method. However, achieving high reproducibility requires careful control over experimental parameters such as the choice of base, temperature, and purity of reagents. This guide has provided a comparative analysis of two common protocols for the Beirut reaction, highlighting the key variables that researchers must consider. Furthermore, the exploration of alternative synthetic routes, such as those starting from o-nitroanilines, may offer new avenues for the efficient and scalable production of these important heterocyclic compounds. A thorough understanding of the underlying reaction mechanisms and meticulous attention to experimental detail are paramount for the successful and reproducible synthesis of 2-aminoquinoxaline N-oxides.

References

  • Beirut Local Time. (n.d.). Google.
  • Monge, A., Palop, J. A., González, M., Martínez, M. T., & Panizo, A. (1995). Synthesis and biological evaluation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide derivatives. Arzneimittel-Forschung, 45(10), 1144–1149.
  • Putta, S., Lee, J., & Hong, S. (2021). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation. Organic Letters, 23(15), 6034–6038.
  • Dotsenko, V. V., Khalatyan, K. V., Russkih, A. A., & Semenova, A. M. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 14.
  • Mamedov, V. A., Mironov, V. F., Gubaidullin, A. T., & Litvinov, I. A. (2022). Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. The Journal of Organic Chemistry, 87(1), 443–454.
  • Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(5), 735.
  • Hamama, W. S., Zoorob, H. H., & El-Gyar, S. A. (2018). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives.
  • Hamama, W. S., Zoorob, H. H., & El-Gyar, S. A. (2018). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. ResearchGate. Retrieved from [Link]

  • Duz, A. L. C., Vieira, P. M. de A., Roatt, B. M., & Carneiro, C. M. (2022). 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide derivatives, with (1-4) and without (5-7) trypanosomicidal activity, and some of their corresponding metallic complexes (8-10). Journal of Molecular Structure, 1254, 132363.
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2021). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). ACS Omega, 6(4), 2843–2852.
  • A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof. (2020). Google Patents.
  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2023). Chemistry & Biodiversity, 20(1), e202200351.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). Molecules, 26(11), 3195.
  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. (2022). Molecules, 27(19), 6295.
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2021). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). ePrints Soton. Retrieved from [Link]

  • Al-Tel, T. H. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(12), 1493–1525.
  • Process for the preparation of triethylamine. (1981). Google Patents.
  • Mamedov, V. A., & Zhukova, N. A. (2013). Progress in Quinoxaline Synthesis (Part 2). Progress in Heterocyclic Chemistry, 25, 1–45.
  • El-Azab, I. H., & Elkanzi, N. A. A. (2020). Design and Synthesis of Some New Quinoxaline-Based Heterocycles. Molecules, 25(8), 1894.
  • Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. (n.d.). Magritek. Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2014). Trade Science Inc. Retrieved from [Link]

  • compared using 13C nmr spectroscopy. (n.d.). Retrieved from [Link]

  • Şenol, İ. M., Küçükoğlu, K., & Büyükgüzel, E. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(3), 616–631.
  • Gul, H. I., Taslimi, P., Ozaslan, M. S., Gul, M., & Supuran, C. T. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998.

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Comparative

A Comparative Guide to the Molecular Docking of Quinoxaline N-Oxide Derivatives in Drug Discovery

Quinoxaline N-oxides represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxaline N-oxides represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2][3] The therapeutic potential of these compounds is often rooted in their ability to bind with high affinity to specific biological targets. Molecular docking, a powerful computational technique, provides critical insights into these interactions at the atomic level, guiding the rational design and optimization of novel therapeutic agents.[4]

This guide offers a comparative analysis of molecular docking studies performed on various quinoxaline N-oxide derivatives against key protein targets implicated in cancer and parasitic diseases. By examining the methodologies, binding affinities, and interaction patterns, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the efficacy of this promising class of compounds.

The Rationale Behind the Rigor: A Self-Validating Molecular Docking Protocol

At the heart of any reliable in silico study lies a robust and validated methodology. The experimental choices made during a molecular docking workflow are not arbitrary; they are deliberate steps taken to ensure the biological relevance and predictive power of the resulting models. Here, we outline a self-validating protocol that underpins the comparative data presented in this guide.

Experimental Protocol: A Validated Molecular Docking Workflow
  • Target Protein Preparation: Laying the Foundation

    • Selection and Retrieval: The journey begins with the identification of a therapeutically relevant protein target. For this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) and Trypanosoma cruzi Trypanothione Reductase (TcTR). The three-dimensional crystal structures of these proteins are retrieved from the Protein Data Bank (PDB).

    • Structural Refinement: The raw PDB file is not immediately ready for docking. It must be "cleaned" by removing non-essential components such as water molecules, co-crystallized ligands, and any other heteroatoms that are not integral to the protein's structure or function. This step ensures that the docking simulation is not cluttered with irrelevant molecular entities.

    • Protonation and Energy Minimization: The refined protein structure is then prepared for docking by adding hydrogen atoms and assigning appropriate protonation states to the amino acid residues. This is followed by an energy minimization step to relieve any steric clashes and to arrive at a low-energy, stable conformation of the protein.

  • Ligand Preparation: Readying the Challenger

    • 3D Structure Generation: The two-dimensional structures of the quinoxaline N-oxide derivatives are drawn using chemical drawing software and are then converted into three-dimensional models.

    • Energy Minimization: Similar to the protein, the ligands undergo energy minimization to obtain their most stable, low-energy conformations. This is a critical step as the ligand's conformation plays a significant role in its ability to fit into the protein's binding site.

  • Defining the Battlefield: The Active Site

    • Grid Generation: A grid box is defined around the active site of the target protein. This grid delineates the search space for the docking algorithm, focusing the computational effort on the region of the protein where the ligand is expected to bind.

  • The Litmus Test: Protocol Validation via Redocking

    • The Principle of Recapitulation: Before docking novel compounds, the protocol's reliability must be established. This is achieved by redocking the co-crystallized (native) ligand back into the protein's active site.

    • The Metric of Success (RMSD): A successful validation is typically defined by a low root-mean-square deviation (RMSD) between the pose of the redocked ligand and the pose of the original, co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.[5] This step provides confidence that the chosen docking parameters can accurately reproduce a known binding mode.

  • The Main Event: Docking and Scoring

    • The Search Algorithm: The prepared quinoxaline N-oxide derivatives are then docked into the validated grid of the target protein's active site using a sophisticated search algorithm. This algorithm explores a multitude of possible binding poses and conformations of the ligand within the active site.

    • The Verdict (Scoring Function): Each generated pose is evaluated by a scoring function, which estimates the binding affinity between the ligand and the protein. The result is typically expressed as a binding energy (in kcal/mol), with lower (more negative) values indicating a more favorable interaction.

  • The Aftermath: Analysis of the Results

    • Identifying the Best Fit: The docked poses are ranked based on their binding energies. The top-ranked poses are then visually inspected to analyze the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that contribute to the binding affinity.

Visualizing the Path to Discovery: A Generalized Docking Workflow

G cluster_prep Preparation Phase cluster_process Processing & Validation cluster_analysis Analysis Phase PDB 1. Protein Structure (from PDB) CleanProtein 3. Refine Protein (Remove Water, etc.) PDB->CleanProtein Ligands 2. Ligand Structures (2D to 3D) PrepLigands 4. Minimize Ligand Energy Ligands->PrepLigands Grid 5. Define Active Site (Grid Generation) CleanProtein->Grid Docking 7. Dock Ligands PrepLigands->Docking Validate 6. Protocol Validation (Redocking, RMSD < 2Å) Grid->Validate Validate->Docking Validated Protocol Analysis 8. Analyze Poses & Interactions Docking->Analysis Conclusion Conclusion Analysis->Conclusion 9. Identify Lead Candidates

Caption: A generalized workflow for performing molecular docking studies.

Comparative Analysis I: Quinoxaline Derivatives as EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. The following table summarizes the comparative performance of various quinoxaline derivatives against EGFR, as determined by molecular docking studies.

Quinoxaline DerivativePDB IDBinding Affinity (kcal/mol)In Vitro Activity (IC50)Key Interacting ResiduesReference
CPD4N/A-7.83.04 ± 1.24 nMNot Specified[6]
CPD15N/ANot Specified6.50 ± 3.02 nMNot Specified[6]
CPD16N/ANot Specified10.50 ± 1.10 nMNot Specified[6]
CPD21N/ANot Specified3.81 ± 1.80 nMNot Specified[6]
Osimertinib (Reference)N/A-7.48.93 ± 3.01 nMNot Specified[6]
Compound IVd4HJO-12.033.20 µM (HeLa)Not Specified[2][5]
Compound IVa4HJO-11.18Good to ModerateNot Specified[2][5]
Compound IVb4HJO-11.82Good to ModerateNot Specified[2][5]

The data reveals a strong correlation between the predicted binding affinities and the experimentally determined inhibitory activities. For instance, compounds CPD4 and CPD21, which were identified through in silico screening, demonstrated potent enzymatic inhibition with IC50 values in the low nanomolar range, comparable to the known drug Osimertinib.[6] Similarly, the docking of another series of derivatives against the EGFR kinase domain (PDB ID: 4HJO) showed that compound IVd, with the most favorable binding energy of -12.03 kcal/mol, also exhibited the most potent anticancer activity against HeLa cells.[2][5]

Comparative Analysis II: Quinoxaline N-Oxides as Anti-parasitic Agents Targeting Trypanothione Reductase

Trypanosoma cruzi, the causative agent of Chagas disease, relies on the enzyme Trypanothione Reductase (TR) for its survival. This makes TR an attractive target for the development of new anti-Chagasic drugs. Several studies have explored the potential of quinoxaline N-oxide derivatives as TR inhibitors.

Quinoxaline DerivativeBinding Affinity (kcal/mol)In Vitro ActivityKey Interacting ResiduesReference
T-085FavorableIC50 = 59.9 µMNear active site[1][7]
T-147FavorableMixed inhibitorNot Specified[8]
T-150Favorable13% TR inhibition at 44 µMNot Specified[8]
Mepacrine (Reference)FavorableKi = 19 µMNot Specified[8]

In silico analysis has suggested that these derivatives can act as TR inhibitors.[1] For instance, compound T-085 was identified as a lead compound with significant trypanocidal activity and was shown to inhibit the parasite's TR.[1][7] Further studies on n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives revealed that compounds like T-147 act as mixed inhibitors of TR, a finding comparable to the known TR inhibitor mepacrine.[8] These results highlight the potential of the quinoxaline N-oxide scaffold in the design of novel anti-parasitic agents.

Visualizing the Interaction: A Representative Binding Mode

G cluster_protein Protein Active Site Met1160 MET1160 Lys745 LYS745 Asp855 ASP855 Thr790 THR790 Quinoxaline Quinoxaline N-Oxide Core Quinoxaline->Met1160 H-Bond Quinoxaline->Lys745 Hydrophobic Quinoxaline->Asp855 Ionic Quinoxaline->Thr790 H-Bond

Caption: A schematic of key interactions in the active site.

Conclusion

The comparative molecular docking studies presented in this guide underscore the immense potential of quinoxaline N-oxide derivatives as a versatile scaffold for the development of novel therapeutic agents. The strong concordance between in silico predictions and in vitro experimental results provides a compelling case for the integration of computational methods in the early stages of drug discovery. By understanding the intricate molecular interactions that govern the binding of these compounds to their biological targets, researchers can more effectively design and synthesize next-generation inhibitors with enhanced potency and selectivity. The continued exploration of the chemical space around the quinoxaline N-oxide core, guided by robust and validated computational models, promises to yield new and effective treatments for a range of human diseases.

References

  • Chacón-Vargas, K. F., et al. (2017). Trypanocidal Activity of Quinoxaline 1,4 Di-N-oxide Derivatives as Trypanothione Reductase Inhibitors. Molecules, 22(2), 209. Available at: [Link]

  • Thirumal, M., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(19), 6649. Available at: [Link]

  • Zavala-Ocampo, L., et al. (2023). Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. Current Computer-Aided Drug Design, 19(2), 195-207. Available at: [Link]

  • Ospina-Villa, J. D., et al. (2022). In Vitro and In Silico Analysis of New n-Butyl and Isobutyl Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against Trypanosoma cruzi as Trypanothione Reductase Inhibitors. International Journal of Molecular Sciences, 23(22), 14358. Available at: [Link]

  • Rivera, G., et al. (2023). Molecular docking and dynamic simulations of quinoxaline 1,4-di-N-oxide as inhibitors for targets from Trypanosoma cruzi, Trichomonas vaginalis, and Fasciola hepatica. Journal of Molecular Modeling, 29(6), 180. Available at: [Link]

  • Syed, S., et al. (2024). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. Archiv der Pharmazie, e2300523. Available at: [Link]

  • Chacón-Vargas, K. F., et al. (2017). Trypanocidal Activity of Quinoxaline 1,4 Di-N-oxide Derivatives as Trypanothione Reductase Inhibitors. PubMed, 22(2), 209. Available at: [Link]

  • Gudimalla, S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565-575. Available at: [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline 1,4-di-N-oxide on T. cruzi trypomastigotes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline‐isoxazole‐piperazine conjugates as EGFR‐targeting agents. ResearchGate. Available at: [Link]

  • Cen, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64. Available at: [Link]

Sources

Validation

Verifying purity of 2-aminoquinoxaline N-oxide using elemental analysis

Executive Summary In the development of quinoxaline-based antimicrobials and hypoxia-selective cytotoxins, 2-aminoquinoxaline N-oxide serves as a critical scaffold. However, its amphiphilic nature and potential for multi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoxaline-based antimicrobials and hypoxia-selective cytotoxins, 2-aminoquinoxaline N-oxide serves as a critical scaffold. However, its amphiphilic nature and potential for multiple oxidation states (mono- vs. di-N-oxide) create significant analytical challenges. While HPLC is the industry standard for detecting organic impurities, it often fails to identify non-chromophoric contaminants like water, inorganic salts, or stoichiometric mismatches in oxidation.

This guide details the validation of 2-aminoquinoxaline N-oxide purity using Elemental Analysis (CHN/O) . We compare this method against HPLC and NMR, demonstrating why EA is the only self-validating system for confirming bulk stoichiometry and hydration states—critical factors that influence biological potency (IC50) and solubility profiles.

Part 1: Technical Context & The Analytical Challenge

The synthesis of 2-aminoquinoxaline N-oxide typically involves the oxidation of 2-aminoquinoxaline using oxidants like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. This process introduces three primary impurities that standard UV-vis detection may mischaracterize:

  • Unreacted Starting Material: 2-Aminoquinoxaline (C₈H₇N₃).

  • Over-Oxidation: 2-Aminoquinoxaline 1,4-dioxide (C₈H₇N₃O₂).

  • Hydration: N-oxides are highly polar and hygroscopic; "dry" samples often contain bound water (0.5–1.5 eq).

Why Elemental Analysis? Unlike HPLC, which separates based on polarity, or NMR, which focuses on proton environments, Elemental Analysis (EA) provides a mass-balance check . It is the only method that definitively differentiates between a wet sample of pure product and a dry sample of an impurity, provided the theoretical values are distinct.

Part 2: Comparative Analysis of Verification Methods

The following table compares the "performance" of Elemental Analysis against standard alternatives for this specific compound.

Table 1: Analytical Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV/MS ¹H-NMR
Primary Target Bulk Purity & StoichiometryOrganic Impurities (<0.1%)Structural Identity
Detection of Water High (via %C/N dilution)None (elutes in void/invisible)Low (exchangeable protons)
Oxidation State Distinction Precise (C% shifts by ~5%)Good (Retention time shift)Good (Chemical shift)
Inorganic Salt Detection High (Residue/Low %C,H,N)None (unless using CAD/ELSD)None
Sample Requirement Destructive (~2–5 mg)Non-destructive (trace)Non-destructive
Blind Spot Isomers (same formula)Non-UV absorbing speciesParamagnetic impurities

Critical Insight: HPLC may report >99% purity for a sample that is actually a hemihydrate (C₈H₇N₃O · 0.5 H₂O). In drug formulation, this 5% mass error leads to incorrect dosing. EA detects this immediately as a consistent deviation in C and N values.

Part 3: Experimental Protocol (Self-Validating System)

This protocol ensures high-integrity data generation. It is designed to mitigate the hygroscopic nature of N-oxides.

Step 1: Sample Preparation & Drying
  • Pre-treatment: Recrystallize the crude 2-aminoquinoxaline N-oxide from Ethanol/Water.

  • Drying: Dry the sample in a vacuum oven at 60°C for 24 hours over P₂O₅.

    • Note: Higher temperatures (>100°C) risk thermal deoxygenation (Cope elimination-like pathways) common in N-oxides.

  • Handling: Store in a desiccator. Weigh samples (2.0–2.5 mg) into tin capsules immediately upon removal.

Step 2: Combustion Analysis (CHN)
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Combustion Temp: 950–1000°C (ensure complete oxidation of the aromatic ring).

  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (ensure excess O₂ to prevent char formation).

  • Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (for N calibration).

Step 3: Data Validation Criteria
  • Acceptance Limit: ±0.4% absolute difference from theoretical values.

  • Replicates: Minimum of 3 runs. Standard Deviation (SD) must be <0.1%.

Part 4: Data Interpretation & Troubleshooting

Use the theoretical values below to interpret your EA results.

Table 2: Theoretical Composition vs. Potential Impurities
CompoundFormula% Carbon% Hydrogen% NitrogenDiagnostic Shift
Target: 2-Aminoquinoxaline 1-oxide C₈H₇N₃O 59.62 4.38 26.07 Baseline
Impurity A: Starting Material C₈H₇N₃66.194.8628.95High C (+6.5%), High N
Impurity B: 1,4-Dioxide C₈H₇N₃O₂54.243.9823.72Low C (-5.4%), Low N
Impurity C: Hemihydrate C₈H₇N₃O · 0.5H₂O56.464.7424.69Low C, High H
Interpretation Logic:
  • High Carbon/Nitrogen: Indicates incomplete oxidation. You have unreacted starting material.

    • Action: Re-oxidize or improve separation.

  • Low Carbon/Nitrogen (Proportional): Indicates non-combustible contamination (inorganic salts like Na₂SO₄ from drying agents).

    • Action: Check ash content; re-wash with water.

  • Low Carbon, High Hydrogen: Indicates water (hydration) or solvent entrapment (Ethanol).

    • Action: Dry more aggressively or perform TGA (Thermogravimetric Analysis).

  • Low Carbon, Low Hydrogen, Low Nitrogen: Indicates over-oxidation to the di-N-oxide.

Part 5: Visualization of Analytical Workflow

The following diagrams illustrate the logic flow for verifying the purity of the N-oxide.

Figure 1: Purity Verification Decision Tree

PurityCheck Start Crude Product (Post-Synthesis) HPLC HPLC Analysis (Organic Purity) Start->HPLC PassHPLC Purity > 98%? HPLC->PassHPLC PassHPLC->Start No (Recrystallize) EA Elemental Analysis (CHN) PassHPLC->EA Yes CheckC Compare %C to Theory (59.62%) EA->CheckC HighC High %C (>60.0%) Impurity: Starting Material CheckC->HighC > +0.4% LowC Low %C (<59.2%) CheckC->LowC < -0.4% Pass Pass: Pure 2-Aminoquinoxaline N-oxide CheckC->Pass Within ±0.4% CheckH Check %H LowC->CheckH HighH High %H (>4.8%) Impurity: Water/Solvent CheckH->HighH High LowH Low %H (<4.0%) Impurity: Di-N-oxide CheckH->LowH Low

Caption: Logical decision tree for interpreting Elemental Analysis data in the context of N-oxide synthesis.

Figure 2: Synthesis & Impurity Pathways

SynthesisPath SM 2-Aminoquinoxaline (C8H7N3) Target 2-Aminoquinoxaline N-oxide (C8H7N3O) SM->Target Controlled Oxidation Oxidant Oxidant (mCPBA/H2O2) OverOx 2-Aminoquinoxaline 1,4-dioxide (C8H7N3O2) Target->OverOx Excess Oxidant/Time Hydrate Hydrated Species (C8H7N3O . xH2O) Target->Hydrate Moisture Absorption

Caption: Synthetic pathways showing the origin of critical impurities detected by EA.

References

  • PubChem. (2025).[1][2][3] 2-Aminoquinoxaline N-oxide Compound Summary. National Library of Medicine. Available at: [Link]

  • Moreno, E., et al. (2011). Studies on log P(o/w) of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches. Molecules, 16(9), 7893-7908.[4] Available at: [Link]

  • National Institutes of Health. (2016). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry. Available at: [Link]

  • Zarranz, B., et al. (2004). Synthesis and biological evaluation of new 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry.[4][5] (Contextual grounding for synthesis/purity issues).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Aminoquinoxaline N-oxide

For the diligent researcher navigating the complexities of drug discovery and development, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug discovery and development, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a comprehensive, in-depth overview of the safe disposal procedures for 2-Aminoquinoxaline N-oxide, a heterocyclic compound of interest in contemporary research. By understanding the chemical principles underpinning these protocols, you can ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the integrity of our shared environment.

Hazard Assessment and Core Safety Principles

Inferred Primary Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust should be avoided.[2]

  • Potential Mutagenicity: Some quinoxaline derivatives have shown mutagenic properties, warranting cautious handling.

Upon combustion, 2-Aminoquinoxaline N-oxide is expected to produce hazardous decomposition products, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)[2]

Core Safety Principle: The N-Oxide Moiety

The N-oxide group in 2-Aminoquinoxaline N-oxide is a key functional group that dictates its reactivity and, consequently, its disposal strategy. Heterocyclic N-oxides can act as oxidizing agents and may exhibit increased reactivity compared to their non-oxidized parent compounds. The primary goal of chemical deactivation is to reduce this N-oxide group, thereby rendering the molecule less reactive and hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to proper PPE is non-negotiable when handling 2-Aminoquinoxaline N-oxide in any form, including as a waste product.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals. Double gloving is recommended.
Body Protection Laboratory coatProtects against incidental contact.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of dust or aerosols.

Segregation and Storage of Waste

Proper segregation and temporary storage of 2-Aminoquinoxaline N-oxide waste are critical to prevent accidental and dangerous reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: Such as nitric acid and perchlorates.[2]

  • Strong Acids: Can cause vigorous reactions.[2]

Waste Storage Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all 2-Aminoquinoxaline N-oxide waste, including contaminated consumables (e.g., weighing paper, pipette tips).

  • Labeling: The label must include the full chemical name ("2-Aminoquinoxaline N-oxide"), the date of waste generation, and appropriate hazard symbols (e.g., irritant, harmful).

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Step-by-Step Disposal and Deactivation Procedures

Disposal of 2-Aminoquinoxaline N-oxide should prioritize chemical deactivation to reduce its inherent hazards before final disposal by a licensed waste management company. The following protocol is based on the reductive deoxygenation of the N-oxide functional group.

Protocol: Reductive Deactivation with Sodium Bisulfite

This procedure aims to reduce the N-oxide to the corresponding 2-aminoquinoxaline, a less reactive species.

Materials:

  • 2-Aminoquinoxaline N-oxide waste (solid or in a compatible solvent)

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Water

  • pH paper or a pH meter

  • Appropriate waste disposal container

Step-by-Step Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dissolution (if applicable): If the waste is a solid, dissolve it in a minimal amount of a compatible solvent (e.g., water, if soluble, or a polar organic solvent like methanol or ethanol).

  • Preparation of Reducing Agent: Prepare a 10% aqueous solution of sodium bisulfite.

  • Slow Addition: While stirring the 2-Aminoquinoxaline N-oxide waste solution, slowly add the 10% sodium bisulfite solution. An excess of the reducing agent is recommended to ensure complete reaction.

  • Monitoring the Reaction: The reaction is typically exothermic. Monitor the temperature and control the addition rate to prevent excessive heat generation.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reduction is complete.

  • Neutralization: Check the pH of the resulting solution. Neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) to bring the pH to a range of 6-8.

  • Final Disposal: The neutralized, deactivated solution should be transferred to a properly labeled hazardous waste container for collection by a licensed environmental disposal company. Do not dispose of this solution down the drain.

Disposal_Workflow start Generate 2-Aminoquinoxaline N-oxide Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Labeled Container ppe->segregate store Store in Satellite Accumulation Area segregate->store deactivate Chemical Deactivation (Reductive Quenching) store->deactivate neutralize Neutralize Solution (pH 6-8) deactivate->neutralize final_disposal Transfer to Hazardous Waste Container for Pickup neutralize->final_disposal end Final Disposal by Licensed Vendor final_disposal->end

Caption: Decision workflow for the safe disposal of 2-Aminoquinoxaline N-oxide.

Regulatory Considerations: Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

While 2-Aminoquinoxaline N-oxide is not specifically listed, it would likely be classified as a hazardous waste based on its characteristics. Furthermore, related nitrogen-containing heterocyclic compounds, such as pyridine, are listed as hazardous waste (EPA waste code U196).[5] Therefore, it is imperative to manage all waste containing 2-Aminoquinoxaline N-oxide as hazardous waste.

When preparing for disposal, consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations. They will provide guidance on proper labeling, waste manifest documentation, and scheduling for pickup by a licensed hazardous waste contractor.

Spill and Emergency Procedures

In the event of a spill of 2-Aminoquinoxaline N-oxide, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Restrict Access: Prevent others from entering the spill area.

  • Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup procedures. In its absence, follow the general guidelines below.

  • Cleanup:

    • For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • For small liquid spills, absorb with a chemical absorbent pad or other inert absorbent material. Place the used absorbent into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials as hazardous waste.

  • Seek Medical Attention: If there is any personal contact with the material, wash the affected area thoroughly with soap and water for at least 15 minutes and seek immediate medical attention.[1]

By adhering to these detailed procedures, researchers can confidently manage the disposal of 2-Aminoquinoxaline N-oxide, ensuring a safe and compliant laboratory environment.

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Handling

A Researcher's Guide to the Safe Handling and Disposal of 2-Aminoquinoxaline N-oxide

Immediate Hazard Assessment & Core Safety Principles 2-Aminoquinoxaline N-oxide, like many quinoxaline derivatives, should be treated as a hazardous substance. The primary hazards associated with this class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment & Core Safety Principles

2-Aminoquinoxaline N-oxide, like many quinoxaline derivatives, should be treated as a hazardous substance. The primary hazards associated with this class of compounds include skin and eye irritation, and potential harm if swallowed or inhaled.[1][5][6][7] Quinoxaline 1,4-di-N-oxides have demonstrated a range of biological activities and toxicities, necessitating careful handling to minimize exposure.[8][9][10][11]

The foundational principle for handling this compound is the Hierarchy of Controls . This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) as the primary line of defense.[12]

Core Principles:

  • Minimize Exposure: All handling of 2-Aminoquinoxaline N-oxide solid and solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing at all times.[1][4]

  • Assume Toxicity: In the absence of specific toxicological data, treat 2-Aminoquinoxaline N-oxide with a high degree of caution. Studies on related quinoxaline 1,4-di-N-oxides indicate potential systemic toxicity.[8][10]

  • Plan Ahead: Before beginning any experiment, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.[13]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a robust PPE regimen is mandatory for all personnel handling 2-Aminoquinoxaline N-oxide. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[14]

Operation Required Personal Protective Equipment Rationale
Weighing & Solid Handling Double-gloved (e.g., nitrile), disposable lab coat, and tight-fitting safety goggles.To prevent skin contact with fine powders and protect eyes from airborne particles.[12][15]
Solution Preparation & Handling Chemical-resistant gloves (e.g., nitrile), disposable lab coat, and chemical safety goggles or a face shield.To protect against splashes of the chemical in solution.[2]
Spill Cleanup Chemical-resistant gloves, disposable gown, safety goggles, and appropriate respiratory protection if there is a risk of aerosolization.To provide comprehensive protection during unexpected exposure events.
Diagram: PPE Selection Logic

PPE_Selection Start Handling 2-Aminoquinoxaline N-oxide Task Assess Task: - Solid Weighing - Solution Handling - Spill Cleanup Start->Task Solid Solid Handling Task->Solid Weighing Solution Solution Handling Task->Solution In Solution Spill Spill Cleanup Task->Spill Spill PPE_Solid Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles Solid->PPE_Solid PPE_Solution Required PPE: - Nitrile Gloves - Lab Coat - Goggles/Face Shield Solution->PPE_Solution PPE_Spill Required PPE: - Chemical Resistant Gloves - Gown - Goggles - Respirator (if needed) Spill->PPE_Spill

Caption: Logical flow for selecting appropriate PPE based on the handling task.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, methodical workflow is crucial for minimizing risk.

Preparation and Weighing
  • Designate Work Area: Cordon off a specific area within a chemical fume hood for handling 2-Aminoquinoxaline N-oxide.

  • Assemble Materials: Before bringing the compound into the hood, ensure your analytical balance, spatulas, weigh boats, and pre-labeled receiving flasks are in place.

  • Don PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves.[12]

  • Weigh the Compound: Carefully weigh the desired amount of 2-Aminoquinoxaline N-oxide. Use a spatula to gently transfer the solid, minimizing the creation of dust.

  • Immediate Cleanup: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe. Dispose of the wipe and the weigh boat in the designated solid hazardous waste container.

Solubilization and Use
  • Solvent Addition: Add the desired solvent to the receiving flask containing the weighed compound. This should be done slowly to avoid splashing.

  • Perform Experiment: Conduct all subsequent experimental steps within the chemical fume hood.

  • Transporting Solutions: If solutions must be moved outside the fume hood, use sealed containers with secondary containment (e.g., a beaker or bottle carrier).[13]

Post-Procedure Decontamination
  • Clean Glassware: All glassware that has come into contact with 2-Aminoquinoxaline N-oxide must be decontaminated. Rinse the glassware with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate in a designated liquid hazardous waste container.[16] The first rinse is considered hazardous waste.

  • Wipe Down Surfaces: Thoroughly wipe down the work surface inside the fume hood with a suitable solvent and then with soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[1][2]

Emergency and Disposal Plan

Spill Response
  • Small Spills (Solid): Gently cover the spill with absorbent paper towels. Wet the towels with a suitable solvent to prevent dust from becoming airborne. Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed bag and dispose of it in the solid hazardous waste container.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Scoop the absorbed material into a designated container for hazardous waste.

  • Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1] Seek immediate medical attention.

Disposal Plan

Under no circumstances should 2-Aminoquinoxaline N-oxide or its waste be disposed of down the drain or in regular trash.[16] All waste must be treated as hazardous.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, wipes, weigh boats, and solid 2-Aminoquinoxaline N-oxide.

    • Liquid Waste: Unused solutions and the first solvent rinse of contaminated glassware.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "2-Aminoquinoxaline N-oxide," and the approximate concentration and quantity.[16]

  • Disposal: Dispose of all waste through your institution's licensed hazardous waste disposal program.[1][4][17]

Diagram: Waste Disposal Workflow

Disposal_Workflow Start Generation of 2-Aminoquinoxaline N-oxide Waste Segregate Segregate Waste Start->Segregate Solid_Waste Solid Waste (Gloves, Wipes, Solid Compound) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsates) Segregate->Liquid_Waste Liquid Solid_Container Sealable, Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Leak-proof, Labeled Liquid Waste Container Liquid_Waste->Liquid_Container EHS Arrange Pickup by Licensed Hazardous Waste Service Solid_Container->EHS Liquid_Container->EHS

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